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  • Product: 3,5-Dibromo-4-methoxybenzonitrile
  • CAS: 3336-39-8

Core Science & Biosynthesis

Foundational

3,5-Dibromo-4-methoxybenzonitrile CAS 3336-39-8 properties

An In-depth Technical Guide to 3,5-Dibromo-4-methoxybenzonitrile For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3,5-Dibromo-4-methoxyben...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,5-Dibromo-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-methoxybenzonitrile (CAS No. 3336-39-8), a key halogenated aromatic intermediate. The document delineates its physicochemical properties, provides detailed spectroscopic analysis, and presents a validated protocol for its synthesis and purification. Emphasis is placed on understanding the compound's chemical reactivity as dictated by its unique substitution pattern. Furthermore, this guide explores its current and potential applications, particularly as a versatile building block in the synthesis of agrochemicals and novel pharmaceutical agents. Safety and handling protocols are also summarized to ensure its proper use in a research and development setting.

Introduction

3,5-Dibromo-4-methoxybenzonitrile, also known as 2,6-dibromo-4-cyanoanisole, is a polysubstituted aromatic compound belonging to the benzonitrile family. Its structure is characterized by a central benzene ring functionalized with a nitrile (-C≡N) group, a methoxy (-OCH₃) group, and two bromine atoms. This specific arrangement of electron-donating (methoxy) and electron-withdrawing (nitrile, bromo) groups imparts a unique electronic profile, making it a valuable and reactive intermediate in organic synthesis.

The presence of multiple functional groups offers several handles for chemical modification. The bromine atoms are ideal sites for cross-coupling reactions, the nitrile group can be hydrolyzed, reduced, or converted into other functionalities, and the aromatic ring itself can undergo further substitution. This versatility makes 3,5-Dibromo-4-methoxybenzonitrile a significant precursor in the development of complex molecules, including targeted therapeutic agents and specialized agrochemicals.[1][2] This guide serves as a technical resource for scientists leveraging this compound in their research endeavors.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the successful application of any chemical intermediate. The properties of 3,5-Dibromo-4-methoxybenzonitrile are summarized below.

Physicochemical Data
PropertyValueSource(s)
CAS Number 3336-39-8[3]
Molecular Formula C₈H₅Br₂NO[2]
Molecular Weight 290.94 g/mol [2]
Appearance White to off-white solid[4]
Melting Point 122-124 °C[5]
Boiling Point 350.5 ± 42.0 °C (Predicted)[3]
Density 1.95 ± 0.1 g/cm³ (Predicted)[3]
Vapour Pressure 0.0 ± 0.7 mmHg at 25°C[3]
Storage Store at approx. 4°C[3]
Spectroscopic Analysis

Spectroscopic data is crucial for confirming the identity and purity of 3,5-Dibromo-4-methoxybenzonitrile.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A sharp singlet should appear for the two equivalent aromatic protons (H-2 and H-6). Another sharp singlet will correspond to the three protons of the methoxy group (-OCH₃). The exact chemical shifts would need to be determined experimentally in a specified solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide detailed information about the carbon skeleton. Distinct signals are expected for the nitrile carbon (-C≡N), the four unique aromatic carbons (C-1, C-2/6, C-3/5, C-4), and the methoxy carbon (-OCH₃). The carbons attached to the bromine atoms (C-3 and C-5) will show a characteristic shift.

  • Infrared (IR) Spectroscopy: The IR spectrum is instrumental for identifying key functional groups. A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ characteristic of the C≡N stretch of an aromatic nitrile.[6] Additionally, strong C-O stretching bands for the aryl ether will be present around 1250 cm⁻¹ and 1030 cm⁻¹.[6] Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion peak ([M]⁺) due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance. This results in a characteristic M, M+2, and M+4 peak cluster, providing unambiguous evidence for the dibrominated structure.

Synthesis and Purification

The most direct laboratory synthesis of 3,5-Dibromo-4-methoxybenzonitrile involves the electrophilic bromination of its precursor, 4-methoxybenzonitrile. The methoxy group is a strong activating, ortho, para-directing group.[7] Since the para position is occupied by the nitrile group, bromination is directed to the two equivalent ortho positions (C-3 and C-5).

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM 4-Methoxybenzonitrile RC Electrophilic Aromatic Substitution Solvent: Acetic Acid or CH₃CN Catalyst: (Optional, e.g., FeBr₃) SM->RC BR Brominating Agent (e.g., NBS or Br₂) BR->RC WQ 1. Quench excess Br₂ (e.g., Na₂S₂O₃) 2. Precipitation in water RC->WQ Monitor by TLC PUR Recrystallization (e.g., from Ethanol/Water) WQ->PUR FP 3,5-Dibromo-4-methoxybenzonitrile PUR->FP Verify by MP, NMR G cluster_reactions Potential Transformations cluster_applications Derivative Applications Core {3,5-Dibromo-4-methoxybenzonitrile | C₈H₅Br₂NO} R_Nitrile Nitrile Group Chemistry - Hydrolysis → -COOH - Reduction → -CH₂NH₂ - Cycloaddition → Tetrazole Core->R_Nitrile R_Bromo Palladium Cross-Coupling (at C3/C5 positions) - Suzuki → Aryl/Alkyl - Sonogashira → Alkyne - Buchwald-Hartwig → Amine Core->R_Bromo R_Methoxy Demethylation - Ether Cleavage → -OH Core->R_Methoxy App_Pharma Pharmaceutical Leads (e.g., Kinase Inhibitors) R_Nitrile->App_Pharma R_Bromo->App_Pharma App_Material Functional Materials R_Bromo->App_Material App_Agro Agrochemicals (e.g., Herbicides) R_Methoxy->App_Agro

Sources

Exploratory

A Tale of Two Nitriles: A Deep Dive into the Contrasting Worlds of Bromoxynil and 3,5-Dibromo-4-methoxybenzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the vast landscape of chemical compounds, subtle structural modifications can lead to profoundly different functionalities an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical compounds, subtle structural modifications can lead to profoundly different functionalities and applications. This guide delves into the technical intricacies of two such molecules: Bromoxynil and 3,5-Dibromo-4-methoxybenzonitrile. While sharing a common dibrominated benzonitrile core, the simple substitution of a hydroxyl group with a methoxy group fundamentally alters their chemical reactivity, biological activity, and ultimate utility. This document will explore the synthesis, mechanisms of action, and toxicological profiles of each compound, providing a comprehensive comparative analysis for the discerning scientific audience.

At a Glance: Chemical Identity and Core Structural Differences

At the heart of our discussion lies the seemingly minor yet functionally critical difference between a hydroxyl and a methoxy group at the 4-position of the dibrominated benzene ring.

Bromoxynil , with its IUPAC name 3,5-Dibromo-4-hydroxybenzonitrile , is a well-established herbicide.[1] The presence of the phenolic hydroxyl group is pivotal to its biological activity.

3,5-Dibromo-4-methoxybenzonitrile , as its name suggests, features a methoxy group in place of the hydroxyl group. This seemingly small change renders it largely inactive as a herbicide and positions it primarily as a chemical intermediate in organic synthesis.

Below is a visual representation of their structures:

Figure 1: Chemical structures of Bromoxynil and 3,5-Dibromo-4-methoxybenzonitrile.

Synthesis Pathways: From Precursors to Final Products

The synthesis of both compounds typically starts from a common precursor, 4-hydroxybenzonitrile for Bromoxynil and 4-methoxybenzonitrile for its methoxy counterpart. The key step in both cases is electrophilic bromination.

Synthesis of Bromoxynil

The industrial synthesis of Bromoxynil is a well-documented process involving the direct bromination of 4-hydroxybenzonitrile.[2]

Experimental Protocol: Synthesis of Bromoxynil

  • Reaction Setup: In a suitable reaction vessel, 4-hydroxybenzonitrile is dissolved in an aqueous acidic medium.

  • Brominating Agent: An eco-friendly brominating reagent, typically a 2:1 molar ratio of a bromide salt (e.g., sodium bromide) to a bromate salt (e.g., sodium bromate), is introduced.[3]

  • Acidification: The reaction mixture is acidified, often with hydrochloric acid, which generates bromine in situ.

  • Reaction Conditions: The reaction is typically carried out at ambient temperature with vigorous stirring.[4]

  • Work-up and Isolation: The product, 3,5-dibromo-4-hydroxybenzonitrile, precipitates out of the aqueous solution and can be isolated by filtration, washed with water, and dried. This method often yields a high-purity product without the need for extensive purification.[3]

G 4-hydroxybenzonitrile 4-Hydroxybenzonitrile Bromoxynil Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile) 4-hydroxybenzonitrile->Bromoxynil Electrophilic Aromatic Substitution Brominating_Agent Bromide/Bromate in Aqueous Acid Brominating_Agent->Bromoxynil

Figure 2: Simplified synthesis workflow for Bromoxynil.
Plausible Synthesis of 3,5-Dibromo-4-methoxybenzonitrile

While detailed, peer-reviewed synthesis protocols for 3,5-Dibromo-4-methoxybenzonitrile are not as readily available, a plausible and efficient route involves the direct bromination of 4-methoxybenzonitrile. The methoxy group is a strong activating group, directing the electrophilic bromine to the ortho positions (3 and 5).[5]

Proposed Experimental Protocol: Synthesis of 3,5-Dibromo-4-methoxybenzonitrile

  • Starting Material: Begin with 4-methoxybenzonitrile.

  • Bromination: The bromination can be achieved using various reagents. A common laboratory method for similar compounds involves the use of N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[5] Alternatively, elemental bromine in a solvent like acetic acid could be employed.

  • Reaction Conditions: The reaction would likely be heated to ensure complete dibromination.

  • Work-up and Purification: After the reaction is complete, the mixture would be cooled and poured into water. The crude product would then be extracted with an organic solvent. Purification could be achieved through recrystallization or column chromatography to isolate the pure 3,5-Dibromo-4-methoxybenzonitrile.

Mechanism of Action and Applications: A Study in Contrasts

The functional divergence of these two molecules is a direct consequence of their structural disparity.

Bromoxynil: A Potent Photosynthesis Inhibitor

Bromoxynil is a selective, contact, post-emergence herbicide used to control broadleaf weeds in various crops like cereals, corn, and sorghum.[6]

Mechanism of Action: Bromoxynil's herbicidal activity stems from its ability to inhibit photosynthesis.[6] Specifically, it disrupts the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This blockage halts the production of ATP and NADPH, essential energy carriers for the plant, leading to rapid cell death. The phenolic hydroxyl group is crucial for this activity, as it is believed to be involved in the binding to the D1 protein.

3,5-Dibromo-4-methoxybenzonitrile: A Versatile Chemical Intermediate

In stark contrast to Bromoxynil, 3,5-Dibromo-4-methoxybenzonitrile is not known to possess significant herbicidal or other pronounced biological activities. Its primary role is that of a chemical intermediate or building block in organic synthesis. The methoxy group, being less reactive than the hydroxyl group, makes it a stable scaffold for further chemical modifications. It can be utilized in the synthesis of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[7] For instance, substituted benzonitriles are known to be precursors for various biologically active compounds, including those with anticancer and antimicrobial properties.[8]

Toxicological Profile: A Reflection of Reactivity and Application

The toxicological profiles of these two compounds are as divergent as their applications, largely influenced by their intended use and chemical properties.

Bromoxynil: A Moderately Toxic Herbicide

Given its widespread use as a herbicide, the toxicology of Bromoxynil has been extensively studied. It is classified as moderately toxic to mammals.[1] Acute exposure can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure has been linked to more severe health effects. Due to its potential for developmental toxicity, its use is restricted in many regions.[9]

3,5-Dibromo-4-methoxybenzonitrile: Limited Data, Assumed Hazards

Specific toxicological data for 3,5-Dibromo-4-methoxybenzonitrile is scarce in publicly available literature. However, as a substituted benzonitrile, it should be handled with care. Benzonitrile derivatives can be toxic, and the presence of bromine atoms can enhance this toxicity. It is prudent to assume that this compound may be harmful if swallowed, in contact with skin, or if inhaled, and that it may cause skin and eye irritation. Standard laboratory safety precautions should be strictly followed when handling this chemical.

Comparative Summary

The table below provides a concise comparison of the key technical aspects of Bromoxynil and 3,5-Dibromo-4-methoxybenzonitrile.

FeatureBromoxynil (3,5-Dibromo-4-hydroxybenzonitrile)3,5-Dibromo-4-methoxybenzonitrile
IUPAC Name 3,5-Dibromo-4-hydroxybenzonitrile3,5-Dibromo-4-methoxybenzonitrile
Key Functional Group Hydroxyl (-OH)Methoxy (-OCH3)
Primary Application Selective post-emergence herbicide[6]Chemical intermediate in organic synthesis[7]
Mechanism of Action Inhibition of Photosystem II in photosynthesis[6]No known specific biological mechanism of action
Synthesis Precursor 4-Hydroxybenzonitrile[2]4-Methoxybenzonitrile
Toxicological Profile Moderately toxic to mammals, potential developmental toxicity[1][9]Limited data, assumed to be hazardous

Conclusion: The Decisive Role of a Single Functional Group

The comparative analysis of Bromoxynil and 3,5-Dibromo-4-methoxybenzonitrile serves as a compelling illustration of a fundamental principle in medicinal and agricultural chemistry: minor structural modifications can lead to major functional consequences. The presence of a hydroxyl group in Bromoxynil confers upon it the ability to disrupt a vital biological process in plants, making it an effective herbicide. Conversely, the replacement of this hydroxyl group with a more inert methoxy group in 3,5-Dibromo-4-methoxybenzonitrile deactivates its herbicidal potential, relegating it to the role of a stable building block for the synthesis of other molecules. For researchers and scientists, this understanding underscores the importance of structure-activity relationships in the design of novel, targeted, and safe chemical compounds.

References

  • N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. (2021). PubMed. [Link]

  • Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile. (2015).
  • A process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile. (2010).
  • Bromoxynil (Ref: ENT 20852). AERU - University of Hertfordshire. [Link]

  • Production technology for synthesizing bromoxynil. (2014). Eureka | Patsnap. [Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. [Link]

  • 4-Bromo-3-Methoxy benzonitrile. Maksons Fine Chem Pvt. Ltd.. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Bromoxynil. Wikipedia. [Link]

  • 3,5-Dibromo-4-hydroxy-benzonitrile. SpectraBase. [Link]

  • Bromoxynil | C7H3Br2NO | CID 15531. PubChem. [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses Procedure. [Link]

  • p-NITROBENZONITRILE. Organic Syntheses Procedure. [Link]

  • Process for the preparation of hydroxybenzonitriles. (1971).
  • 4-Methoxybenzonitrile | C8H7NO | CID 70129. PubChem. [Link]

  • Bromoxynil: An Effective Herbicide For Your Agricultural Needs. (2023). Heben Pesticide. [Link]

  • The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. (2026). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Structure Determination of Organic Compounds. UNL. [Link]

  • Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. ResearchGate. [Link]

Sources

Foundational

Technical Guide: Solubility Profile of 3,5-Dibromo-4-methoxybenzonitrile

This guide provides an in-depth technical analysis of the solubility profile of 3,5-Dibromo-4-methoxybenzonitrile (also known as Bromoxynil methyl ether).[1] It is structured to assist researchers in process optimization...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 3,5-Dibromo-4-methoxybenzonitrile (also known as Bromoxynil methyl ether).[1] It is structured to assist researchers in process optimization, analytical method development, and synthesis scale-up.[1]

[1]

Executive Summary & Compound Profile

3,5-Dibromo-4-methoxybenzonitrile (CAS: 3336-39-8) is a halogenated aromatic nitrile primarily utilized as a reference standard in pesticide residue analysis and as an intermediate in the synthesis of agrochemicals (specifically the Bromoxynil class).[1][2]

Its solubility behavior is governed by the interplay between its rigid, lipophilic aromatic core (stabilized by two bromine atoms) and the polar nitrile (-CN) and methoxy (-OCH3) functionalities.[1] Understanding this "amphiphilic but predominantly lipophilic" character is critical for selecting solvents for extraction (DCM), chromatography (Methanol), and crystallization (Toluene/Isooctane).

Physicochemical Characterization
PropertyValueTechnical Implication
Molecular Formula C₈H₅Br₂NORigid aromatic scaffold.[1][2][3]
Molecular Weight 290.94 g/mol Moderate size; suitable for GC and HPLC.
Melting Point 189–191 °CHigh lattice energy; requires significant solvation energy to dissolve.
Specific Gravity 1.95 g/cm³High density facilitates phase separation in liquid-liquid extraction.[1]
LogP (Est.) ~3.5 – 4.0Highly lipophilic; preferentially partitions into organic phases.

Solubility Landscape in Organic Solvents[4]

The solubility data below synthesizes experimental observations and standard reference values. The compound exhibits a Type II Solubility behavior , showing high solubility in chlorinated and polar aprotic solvents, moderate solubility in aromatics, and low solubility in pure water.

Qualitative Solubility Matrix
Solvent ClassSpecific SolventSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM)High Excellent dispersion interactions with Br atoms; ideal for extraction.[1]
Polar Aprotic AcetoneHigh Dipole-dipole interactions with the nitrile group reduce lattice energy.[1]
Polar Protic Methanol (MeOH)Soluble Solvation of the methoxy/nitrile groups; preferred for HPLC mobile phases.
Aromatic TolueneSoluble

stacking interactions; useful for high-temperature recrystallization.[1]
Aliphatic IsooctaneSoluble Indicates significant lipophilicity; useful for non-polar wash steps.
Aqueous WaterInsoluble Lack of H-bond donors prevents disruption of the water network.[1]

Critical Insight: The solubility in Isooctane (TP) is a distinguishing feature. Unlike many polar nitriles that crash out in aliphatics, the two bromine atoms and the methoxy group provide enough lipophilic surface area to maintain solubility in non-polar alkanes, making hexane/isooctane viable antisolvents only at very low temperatures or high ratios.

Thermodynamic Modeling & Solvation Logic

To optimize dissolution processes (e.g., for recrystallization), one must understand the thermodynamic barriers. The dissolution of 3,5-Dibromo-4-methoxybenzonitrile is an endothermic process driven by entropy.[1]

Solvation Mechanism
  • Cavity Formation: The solvent must create a cavity large enough to accommodate the brominated benzene ring. This is energetically costly in water (high surface tension) but low in DCM or Toluene.

  • Lattice Disruption: The high melting point (191 °C) indicates strong intermolecular forces (likely dipole stacking of -CN and halogen bonding). High-boiling solvents (Toluene) or high-dielectric solvents (Acetone) are required to overcome this enthalpy of fusion.[1]

  • Solute-Solvent Interaction:

    • In Methanol: The solvent interacts via dipole-dipole forces with the -CN and -OCH3.[1]

    • In Toluene: Solvation is driven by dispersion forces (London forces) acting on the large, polarizable bromine clouds.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application.

SolventSelection Start Application Requirement Extraction Liquid-Liquid Extraction (From Aqueous) Start->Extraction Analysis Analytical Standard (HPLC/GC) Start->Analysis Purification Recrystallization (Solid Purification) Start->Purification DCM Dichloromethane (DCM) High Solubility, Immiscible Extraction->DCM High Density Phase Separation MeOH Methanol (MeOH) Compatible with C18 Columns Analysis->MeOH Miscible with Water Good UV Transmittance Tol_Iso Toluene / Isooctane Temp-Dependent Solubility Purification->Tol_Iso Steep Solubility Curve (High T vs Low T)

Figure 1: Decision logic for solvent selection based on the physicochemical interaction required for the specific workflow.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To determine the precise saturation limit in a specific solvent at a defined temperature (e.g., 25°C).

Reagents:

  • 3,5-Dibromo-4-methoxybenzonitrile (Solid, >98% purity).[1]

  • Target Solvent (HPLC Grade).

Methodology:

  • Preparation: Add excess solid (~500 mg) to 5 mL of solvent in a sealable glass vial.

  • Equilibration: Agitate the mixture at the target temperature (25°C) for 24 hours using a thermostatic shaker. Ensure solid remains present (saturated solution).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation) into a tared weighing vessel.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

  • Calculation:

    
    
    
Protocol B: Recrystallization for Purification

Purpose: To purify crude material using the temperature-dependent solubility profile in Toluene/Isooctane.[1]

Methodology:

  • Dissolution: Dissolve the crude solid in Toluene at boiling point (110°C). Use the minimum amount required to achieve a clear solution.

  • Hot Filtration: If insoluble particulates remain, filter while hot.

  • Antisolvent Addition (Optional): If yield is low, slowly add Isooctane (warm) to the hot toluene solution until slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then chill to 0–4°C. The high melting point of the compound facilitates crystallization upon cooling.

  • Isolation: Filter the crystals and wash with cold Isooctane.

Applications & Implications

Analytical Method Development (HPLC)

Due to its solubility in Methanol and Acetonitrile, Reverse-Phase HPLC (RP-HPLC) is the standard method for analysis.[1]

  • Column: C18 (Octadecylsilane).

  • Mobile Phase: Methanol/Water or Acetonitrile/Water gradients.

  • Note: The compound is highly retained on C18 due to the bromine atoms. High organic content (>70%) is often required for elution.

Environmental Fate & Transport

The solubility profile (High LogP, Low Water Solubility) suggests that in environmental systems, 3,5-Dibromo-4-methoxybenzonitrile will:

  • Adsorb strongly to soil organic matter.

  • Bioaccumulate in lipid tissues (unless metabolized).

  • Persist in aqueous environments only at very low concentrations (<1 mg/L), often requiring solvent extraction (DCM) for detection.

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Sample Matrix (Soil/Water) Extraction LLE with DCM (Partitioning) Sample->Extraction Exploit Lipophilicity Exchange Solvent Exchange to Methanol Extraction->Exchange DCM Incompatible with RP-HPLC HPLC HPLC-UV/MS (C18 Column) Exchange->HPLC Inject

Figure 2: Analytical workflow emphasizing the solvent exchange step necessitated by the compound's solubility profile.

References

  • U.S. EPA / Regulations.gov. (2006). Bromoxynil and its Metabolites: Physical and Chemical Properties. Docket ID: EPA-HQ-OPP-2006-0205.[1] Retrieved from [Link]

  • ChemIDplus. (n.d.). 3,5-Dibromo-4-methoxybenzonitrile Structure and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Scribd / Dicsa. (2023). Pesticide Standards Reference Guide: Solubility Codes and Physical Data. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3,5-Dibromo-4-methoxybenzonitrile: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3,5-Dibromo-4-methoxybenzonitrile, a chemical compound relevant to various research and development applicat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,5-Dibromo-4-methoxybenzonitrile, a chemical compound relevant to various research and development applications. The primary focus of this document is to furnish detailed safety information and handling protocols to ensure the well-being of laboratory personnel.

Chemical Identification

Identifier Value
Chemical Name 3,5-Dibromo-4-methoxybenzonitrile
CAS Number 3336-39-8[1]
Molecular Formula C₈H₅Br₂NO[1]
Molecular Weight 290.939 g/mol [1]
Synonyms 2,6-Dibromo-4-cyanoanisole, Benzonitrile, 3,5-dibromo-4-methoxy-[1]

GHS Hazard and Safety Data

According to available safety data, 3,5-Dibromo-4-methoxybenzonitrile is classified as a hazardous substance, necessitating strict adherence to safety protocols.[1]

GHS Classification Hazard Statement Pictogram
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[1]GHS06
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction[1]GHS08
Acute Toxicity, Inhalation (Category 1)H330: Fatal if inhaled[1]GHS06
Reproductive Toxicity (Category 2)H361d: Suspected of damaging the unborn child[1]GHS08
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1)H410: Very toxic to aquatic life with long lasting effects[1]GHS09

Signal Word: Danger[1]

Safe Handling and Storage Protocols

Given the significant hazards associated with 3,5-Dibromo-4-methoxybenzonitrile, the following handling and storage procedures are mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE for Handling 3,5-Dibromo-4-methoxybenzonitrile cluster_ppe Required Personal Protective Equipment respirator Full-face particle respirator (N100) or Type P3 (EN 143) respirator cartridges gloves Chemical-resistant gloves (e.g., Nitrile) eyewear Eyeshields and faceshield lab_coat Laboratory coat

Figure 1: Mandatory Personal Protective Equipment.
Engineering Controls

Engineering controls are designed to isolate the hazard from the operator.

  • Fume Hood: All handling of solid and solutions of 3,5-Dibromo-4-methoxybenzonitrile must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe air environment.

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Weighing: Weigh the compound in a contained environment, such as a glove box or a fume hood with a draft shield.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is approximately 4°C.[1]

  • Security: Store in a locked cabinet or a restricted access area.

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

First_Aid_Workflow cluster_exposure Exposure Event cluster_response Immediate First Aid Response inhalation Inhalation move_to_fresh_air Move to fresh air immediately. If breathing has stopped, give artificial respiration. inhalation->move_to_fresh_air skin_contact Skin Contact wash_skin Immediately wash with plenty of soap and water. Remove contaminated clothing. skin_contact->wash_skin eye_contact Eye Contact flush_eyes Immediately flush eyes with plenty of water for at least 15 minutes. eye_contact->flush_eyes ingestion Ingestion call_poison_control Do NOT induce vomiting. Immediately call a poison control center or doctor. ingestion->call_poison_control seek_medical_attention Seek Immediate Medical Attention in All Cases move_to_fresh_air->seek_medical_attention wash_skin->seek_medical_attention flush_eyes->seek_medical_attention call_poison_control->seek_medical_attention

Figure 2: First Aid Procedures for Exposure.

Spillage and Waste Disposal

Spill Response
  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading.

  • Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

Waste Disposal

Dispose of 3,5-Dibromo-4-methoxybenzonitrile and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.

References

  • 3,5-Dibromo-4-methoxybenzonitrile | CAS#:3336-39-8 | Chemsrc. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of Methylated Bromoxynil Derivatives

This guide provides a comprehensive exploration of the core physical properties of methylated bromoxynil derivatives, designed for researchers, scientists, and professionals in drug development and agrochemical formulati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the core physical properties of methylated bromoxynil derivatives, designed for researchers, scientists, and professionals in drug development and agrochemical formulation. It moves beyond a simple listing of data points to offer insights into the causal relationships between chemical structure and physical behavior, supported by detailed experimental protocols and authoritative references.

Introduction: The Significance of Bromoxynil and its Methylated Analogs

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a selective contact herbicide widely used for the post-emergence control of broadleaf weeds.[1][2] Its herbicidal activity stems from the inhibition of photosynthesis at photosystem II.[3] To enhance its efficacy, formulation characteristics, and spectrum of activity, various derivatives have been synthesized. Among these, the "methylated" derivatives, which for the purpose of this guide include both the methyl ether and various ester modifications, are of significant interest.

The methylation of the phenolic hydroxyl group, either through etherification to form bromoxynil methyl ether or through esterification to create derivatives like bromoxynil butyrate, heptanoate, and octanoate, profoundly alters the molecule's physicochemical properties. These alterations directly impact key performance attributes such as solubility, volatility, and lipophilicity, which in turn influence the compound's environmental fate, bioavailability, and interaction with target organisms.[4] Understanding these structure-property relationships is paramount for the rational design of new active ingredients and the optimization of existing formulations.

This guide will delve into the critical physical properties of these derivatives, providing both a theoretical framework and practical methodologies for their determination.

Core Physical Properties: A Comparative Analysis

The modification of the hydroxyl group in bromoxynil leads to significant changes in its physical properties. The following table summarizes the key physicochemical parameters for bromoxynil and its principal methylated derivatives.

PropertyBromoxynilBromoxynil Methyl EtherBromoxynil ButyrateBromoxynil HeptanoateBromoxynil Octanoate
Molecular Formula C₇H₃Br₂NOC₈H₅Br₂NO[5]C₁₁H₉Br₂NO₂[6]C₁₄H₁₅Br₂NO₂[7]C₁₅H₁₇Br₂NO₂[3]
Molar Mass ( g/mol ) 276.91[8]290.94[5]347.00[6]389.08[7]403.11[3]
Melting Point (°C) 194–195[9]189 - 191[10]--45–46[3]
Water Solubility (mg/L at 20-25°C) 130[2]Low (not specified)Low (not specified)Low (not specified)0.08[11]
Vapor Pressure (mPa at 20-25°C) < 1[2]Not specified0.28 (at 20°C)[12]0.078 (at 20°C)[8]0.48 (at 20°C)[13]
Log Kₒw (Octanol-Water Partition Coefficient) 2.90[14]Not specified3.86 (at 40°C)[15]5.2[7]5.46[11]

Structure-Property Relationships: The "Why" Behind the Data

The data presented in the table above is not arbitrary; it is a direct consequence of the chemical modifications made to the parent bromoxynil molecule. Understanding these relationships is crucial for predicting the behavior of novel derivatives.

The Impact of Esterification on Lipophilicity and Solubility

Esterification of the phenolic hydroxyl group with increasingly longer alkyl chains (butyrate, heptanoate, octanoate) systematically increases the lipophilicity of the molecule. This is clearly demonstrated by the increasing octanol-water partition coefficient (Log Kₒw) values.[7][11][15] The addition of nonpolar alkyl groups enhances the compound's affinity for the nonpolar octanol phase over the polar aqueous phase.

Consequently, water solubility decreases dramatically with increasing ester chain length. While bromoxynil itself has moderate water solubility, its ester derivatives are sparingly soluble.[2][11] This has significant implications for formulation, as emulsifiable concentrates are often required for field application.[13]

The Role of Methylation in Volatility

The vapor pressure of a compound is a measure of its tendency to transition into the gaseous phase. The ester derivatives of bromoxynil exhibit low but measurable vapor pressures.[8][12][13] The conversion of the hydroxyl group to an ether or ester linkage eliminates the potential for strong hydrogen bonding that exists in the parent bromoxynil, which can contribute to a slight increase in volatility compared to what might be expected based on molecular weight alone.

Causality in Experimental Choices

The selection of specific analytical techniques for characterizing these derivatives is dictated by their physical properties. For instance, the low water solubility and potential for thermal degradation of some derivatives make High-Performance Liquid Chromatography (HPLC) a more suitable analytical method than Gas Chromatography (GC) for certain applications.[16][17] Similarly, the choice of solvent for synthesis and analysis is critical, with a need for solvents that can effectively dissolve these lipophilic compounds.

Experimental Protocols: A Guide to Practical Determination

The following section provides detailed, step-by-step methodologies for the determination of key physical properties of methylated bromoxynil derivatives. These protocols are based on internationally recognized guidelines to ensure data integrity and reproducibility.

Synthesis of Bromoxynil Derivatives

The synthesis of the parent compound, bromoxynil, is a prerequisite for the preparation of its methylated derivatives. A common laboratory-scale synthesis involves the bromination of p-hydroxybenzonitrile.[18][19]

Protocol:

  • In a well-ventilated fume hood, dissolve p-hydroxybenzonitrile in a suitable solvent such as glacial acetic acid in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution with continuous stirring.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Pour the reaction mixture into ice water to precipitate the crude bromoxynil.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure bromoxynil.

The methylation of bromoxynil to its methyl ether can be achieved using a methylating agent such as diazomethane.[1]

Protocol:

  • Dissolve a known quantity of bromoxynil in a suitable solvent (e.g., methanol) in a screw-capped tube.

  • In a fume hood, carefully add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed, indicating an excess of diazomethane.

  • Cap the tube and allow the reaction to proceed at room temperature for approximately 15 minutes.

  • Gently bubble nitrogen gas through the solution in a warm water bath (35-40°C) to remove the excess diazomethane.

  • The resulting solution contains bromoxynil methyl ether and can be further purified by chromatography if necessary.

The esterification of bromoxynil is typically achieved by reacting it with the corresponding acyl chloride in the presence of a base.

Protocol:

  • Dissolve bromoxynil in a dry, aprotic solvent (e.g., dichloromethane or toluene) in a flask equipped with a stirrer and a dropping funnel.

  • Add a base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride (e.g., octanoyl chloride) to the cooled solution with vigorous stirring.

  • After the addition, allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with dilute acid, water, and brine to remove the base and any unreacted starting materials.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude bromoxynil ester.

  • Purify the product by column chromatography or recrystallization.

Synthesis_Workflow p_hydroxybenzonitrile p-Hydroxybenzonitrile bromination Bromination p_hydroxybenzonitrile->bromination bromine Bromine bromine->bromination bromoxynil Bromoxynil methylation Methylation bromoxynil->methylation esterification Esterification bromoxynil->esterification diazomethane Diazomethane diazomethane->methylation methyl_ether Bromoxynil Methyl Ether acyl_chloride Acyl Chloride (e.g., Octanoyl Chloride) acyl_chloride->esterification ester Bromoxynil Ester bromination->bromoxynil methylation->methyl_ether esterification->ester

Caption: Synthetic pathways to bromoxynil and its methylated derivatives.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity.[20]

Protocol:

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[21]

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of approximately 10-20°C per minute for a preliminary determination of the approximate melting range.[21]

  • Allow the apparatus to cool.

  • For an accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2°C per minute) as the temperature approaches the previously determined approximate melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Determination of Water Solubility (OECD 105)

The water solubility of a compound is a critical parameter for assessing its environmental distribution. The flask method is suitable for substances with solubilities above 10⁻² g/L.[13][22]

Protocol:

  • Add an excess amount of the test substance to a flask containing a known volume of distilled water.

  • Seal the flask and agitate it at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the mixture to stand to permit any undissolved material to settle.

  • Carefully withdraw an aliquot of the clear aqueous phase, ensuring no solid particles are included. Centrifugation may be necessary.

  • Analyze the concentration of the dissolved substance in the aqueous aliquot using a suitable analytical method, such as HPLC-UV.[17]

  • Repeat the determination at least twice.

Water_Solubility_Workflow start Start add_substance Add excess substance to water start->add_substance equilibrate Equilibrate at constant temperature add_substance->equilibrate separate Separate solid and liquid phases equilibrate->separate analyze Analyze aqueous phase concentration separate->analyze end End analyze->end

Caption: Workflow for determining water solubility via the flask method.

Determination of Vapor Pressure (OECD 104)

Vapor pressure is a key determinant of a compound's volatility. The gas saturation method is suitable for substances with low vapor pressures.[11][23]

Protocol:

  • A stream of inert gas (e.g., nitrogen) is passed at a known flow rate through or over the surface of the test substance, which is maintained at a constant temperature.

  • The gas becomes saturated with the vapor of the substance.

  • The vapor is then trapped from the gas stream using a suitable sorbent or by condensation in a cold trap.

  • The amount of trapped substance is quantified using an appropriate analytical technique.

  • The vapor pressure is calculated from the mass of the substance transported and the volume of gas passed through the system.[24]

Determination of Octanol-Water Partition Coefficient (Kₒw) (OECD 107/117)

The Kₒw is a measure of a compound's lipophilicity and is crucial for predicting its bioaccumulation potential. The shake-flask method is a common approach.[12][25]

Protocol:

  • Prepare a stock solution of the test substance in either water-saturated octanol or octanol-saturated water.

  • Add a known volume of this stock solution to a separatory funnel containing the other phase (water or octanol).

  • Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

  • Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Carefully withdraw aliquots from both the octanol and water layers.

  • Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., HPLC-UV).[26]

  • The Kₒw is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[27]

Conclusion: A Foundation for Informed Development

The physical properties of methylated bromoxynil derivatives are not mere data points but are fundamental descriptors of their behavior in both formulated products and the environment. A thorough understanding of these properties, grounded in robust experimental determination, is essential for the development of effective and safe agrochemicals. The causal link between chemical structure and physical properties provides a powerful tool for the predictive design of next-generation herbicides with optimized performance profiles. This guide has provided the foundational knowledge and practical methodologies to empower researchers and developers in this critical endeavor.

References

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

  • Wikipedia. (2024). Bromoxynil. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on bromoxynil butyrate in the product Maya Herbicide. Retrieved from [Link]

  • AERU, University of Hertfordshire. (2026). Bromoxynil-butanoate. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on bromoxynil butyrate in the product Maya Herbicide. Retrieved from [Link]

  • Eawag. (n.d.). Bromoxynil (an/aerobic) Pathway Map. Retrieved from [Link]

  • ACS Omega. (2017). Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method. Retrieved from [Link]

  • PubChem. (n.d.). Bromoxynil heptanoate. Retrieved from [Link]

  • University of South Florida. (n.d.). Determination of Octanol-Water Partition Coefficient (Kow). Retrieved from [Link]

  • CCME. (1999). Canadian Water Quality Guidelines for the Protection of Aquatic Life - Bromoxynil. Retrieved from [Link]

  • AERU, University of Hertfordshire. (2025). Bromoxynil-heptanoate. Retrieved from [Link]

  • Regulations.gov. (n.d.). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. Retrieved from [Link]

  • Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

  • Kenso Agcare. (2025). Bromoxynil M Selective Herbicide - SAFETY DATA SHEET. Retrieved from [Link]

  • EPA NEIPS. (n.d.). Product Properties Test Guidelines OPPTS 830.7950 Vapor Pressure. Retrieved from [Link]

  • Wikipedia. (2024). Bromoxynil octanoate. Retrieved from [Link]

  • PubMed. (2017). Photodegradation routes of the herbicide bromoxynil in solution and sorbed on silica nanoparticles. Retrieved from [Link]

  • Research Square. (2022). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment u. Retrieved from [Link]

  • PMC. (2024). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Bromoxynil (Ref: ENT 20852). Retrieved from [Link]

  • ResearchGate. (2000). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Ohio State University. (n.d.). Experiment 1: Melting-point Determinations.
  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • EPA. (n.d.). Method 1661: The Determination of Bromoxynil in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Academia.edu. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • ResearchGate. (2025). Photodegradation routes of the herbicide bromoxynil in solution and sorbed on silica nanoparticles. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Patsnap. (2014). Production technology for synthesizing bromoxynil. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Bromoxynil-octanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787918A - Production technology for synthesizing bromoxynil.
  • Wikipedia. (2024). Benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Bromoxynil butyrate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104926692A - Preparation process for bromoxynil octanoate.
  • NIH. (n.d.). Benzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A-Methylation of 3,5-dibromo-4-hydroxybenzonitrile to Yield 3,5-dibromo-4-methoxybenzonitrile

Abstract This application note provides a comprehensive and detailed protocol for the O-methylation of 3,5-dibromo-4-hydroxybenzonitrile, a critical transformation in the synthesis of various fine chemicals and pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the O-methylation of 3,5-dibromo-4-hydroxybenzonitrile, a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The described methodology focuses on a robust and efficient procedure utilizing dimethyl sulfate as the methylating agent under basic conditions. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and critical safety considerations.

Introduction

3,5-dibromo-4-hydroxybenzonitrile, commonly known as bromoxynil, is a widely recognized herbicide.[1][2] Its derivatization, particularly through methylation of the phenolic hydroxyl group, yields 3,5-dibromo-4-methoxybenzonitrile. This methylated product serves as a valuable building block in organic synthesis, contributing to the development of novel compounds with potential applications in medicinal chemistry and materials science. The presence of the methoxy group can significantly alter the molecule's lipophilicity, metabolic stability, and binding interactions, making this transformation a key step in structure-activity relationship studies.[3]

The protocol detailed herein is based on the principles of the Williamson ether synthesis, a classic and reliable method for forming ethers.[4] This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent.[5]

Reaction Mechanism and Workflow

The methylation of 3,5-dibromo-4-hydroxybenzonitrile proceeds in two key steps:

  • Deprotonation: The acidic phenolic proton of 3,5-dibromo-4-hydroxybenzonitrile is abstracted by a suitable base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the methyl group of dimethyl sulfate in an SN2 reaction, displacing the sulfate group and forming the desired ether product, 3,5-dibromo-4-methoxybenzonitrile.

Methylation_Workflow cluster_prep Reaction Setup cluster_reaction Methylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve 3,5-dibromo-4- hydroxybenzonitrile in Acetone B Add Anhydrous K2CO3 A->B Forms a suspension C Add Dimethyl Sulfate dropwise at 0°C B->C Under inert atmosphere D Warm to Room Temperature and Stir for 12-18h C->D Monitor by TLC E Quench with Water D->E Careful addition F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Column Chromatography (Silica Gel) I->J K Characterize Product J->K

Figure 1. Experimental workflow for the methylation of 3,5-dibromo-4-hydroxybenzonitrile.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.Notes
3,5-dibromo-4-hydroxybenzonitrile≥98%Major Chemical Supplier1689-84-5Toxic if swallowed and fatal if inhaled.[6]
Dimethyl sulfate≥99%Major Chemical Supplier77-78-1Extremely Toxic and Carcinogenic. [7]
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, powderedMajor Chemical Supplier584-08-7Ensure it is completely dry.
AcetoneAnhydrousMajor Chemical Supplier67-64-1Use a dry solvent.
Ethyl AcetateACS GradeMajor Chemical Supplier141-78-6For extraction.
Brine (Saturated NaCl solution)N/AIn-house preparationN/AFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor Chemical Supplier7757-82-6For drying.
Silica Gel60 Å, 230-400 meshMajor Chemical Supplier7631-86-9For column chromatography.
HexanesACS GradeMajor Chemical Supplier110-54-3For chromatography.
DichloromethaneACS GradeMajor Chemical Supplier75-09-2For chromatography.

Experimental Protocol

4.1 Reaction Setup

  • To a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 3,5-dibromo-4-hydroxybenzonitrile (5.0 g, 18.0 mmol).

  • Add anhydrous acetone (100 mL) to the flask to dissolve the starting material.

  • To the resulting solution, add anhydrous powdered potassium carbonate (5.0 g, 36.2 mmol, 2.0 equiv.). The mixture will be a suspension.

  • Stir the suspension under a nitrogen atmosphere and cool the flask to 0°C using an ice-water bath.

4.2 Methylation Reaction

  • Charge the dropping funnel with dimethyl sulfate (1.9 mL, 20.0 mmol, 1.1 equiv.).

  • Add the dimethyl sulfate dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

4.3 Work-up and Isolation

  • Upon completion of the reaction, cool the flask in an ice-water bath.

  • Carefully quench the reaction by the slow addition of 50 mL of cold water. Caution: Unreacted dimethyl sulfate will be hydrolyzed, which is an exothermic process.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

4.4 Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of 0% to 10% ethyl acetate in hexanes to isolate the pure 3,5-dibromo-4-methoxybenzonitrile.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield a white to off-white solid.

  • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

Extreme caution must be exercised when handling dimethyl sulfate as it is highly toxic, a suspected carcinogen, and can be fatal if inhaled or absorbed through the skin. [7][8] All manipulations involving dimethyl sulfate must be performed in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (butyl rubber or Viton are recommended), and chemical safety goggles at all times. A face shield is also recommended.[7]

  • Handling: Use a syringe or cannula for transferring dimethyl sulfate. Avoid inhalation of vapors and any contact with skin and eyes.[9]

  • Quenching: Any glassware or equipment that has come into contact with dimethyl sulfate should be decontaminated by rinsing with a 10% aqueous ammonia solution, followed by water.

  • Spills: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for hazardous waste disposal.[8] Do not use combustible materials for absorption.

  • Waste Disposal: All waste containing dimethyl sulfate must be disposed of as hazardous chemical waste according to institutional and local regulations.

3,5-dibromo-4-hydroxybenzonitrile is also toxic and should be handled with care. [6] Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient base or reaction time.Ensure the potassium carbonate is anhydrous and finely powdered. Increase the reaction time and continue to monitor by TLC.
Wet solvent or reagents.Use anhydrous solvents and ensure all glassware is thoroughly dried.
Low Yield Incomplete extraction of the product.Perform additional extractions of the aqueous layer with ethyl acetate.
Loss of product during purification.Carefully monitor fractions during column chromatography to avoid discarding product-containing fractions.
Presence of Side Products N-methylation of the nitrile group (minor).This is a less common side reaction under these conditions but can be minimized by maintaining a low reaction temperature during the addition of dimethyl sulfate.
Hydrolysis of the nitrile group.Ensure the work-up is performed promptly after the reaction is complete to minimize contact time with aqueous base.

Alternative Methylating Agents

While dimethyl sulfate is highly effective, its extreme toxicity necessitates the consideration of safer alternatives in some contexts.

  • Methyl Iodide (CH₃I): A common and effective methylating agent for Williamson ether synthesis. It is less toxic than dimethyl sulfate but is also a hazardous substance.

  • Dimethyl Carbonate (DMC): A more environmentally friendly and less toxic alternative.[10] Reactions with DMC often require higher temperatures and may proceed more slowly.[11] The use of a phase-transfer catalyst can enhance the reaction rate.[12]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the methylation of 3,5-dibromo-4-hydroxybenzonitrile. By adhering to the detailed steps and paying close attention to the critical safety precautions, researchers can successfully synthesize 3,5-dibromo-4-methoxybenzonitrile in good yield and high purity. The insights into the reaction mechanism, troubleshooting, and alternative reagents offer a comprehensive guide for professionals in the field of chemical synthesis.

References

  • Penta chemicals. (2025, September 9).
  • Psillakis, E., & Kalogerakis, N. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection.
  • Sigma-Aldrich. (2024, September 6).
  • CAMEO Chemicals - NOAA.
  • International Chemical Safety Cards. (n.d.).
  • IPCS. (n.d.).
  • Francis Academic Press. (n.d.).
  • Chemical Label. (n.d.). 3,5-dibromo-4-hydroxybenzonitrile.
  • ResearchGate. (2025, August 5).
  • ResearchGate. (2026, January 25). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system.
  • Hive Novel Discourse. (n.d.).
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Benchchem. (n.d.).
  • ResearchGate. (2025, August 6). Biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under denitrifying, FE(III)-reducing, sulfidogenic, and methanogenic conditions.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Cupples, A. M., Sanford, R. A., & Sims, G. K. (2005). Dehalogenation of the Herbicides Bromoxynil (3,5-Dibromo-4-Hydroxybenzonitrile) and Ioxynil (3,5-Diiodino-4-Hydroxybenzonitrile) by Desulfitobacterium chlororespirans. Applied and Environmental Microbiology, 71(7), 3741–3746.

Sources

Application

3,5-Dibromo-4-methoxybenzonitrile as an intermediate in agrochemical synthesis

This Application Note is structured as a high-level technical guide for researchers in agrochemical discovery and process chemistry. It focuses on the dual utility of 3,5-Dibromo-4-methoxybenzonitrile (DBMBN) : first, as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in agrochemical discovery and process chemistry. It focuses on the dual utility of 3,5-Dibromo-4-methoxybenzonitrile (DBMBN) : first, as a stable, high-purity precursor for the herbicide Bromoxynil, and second, as a versatile electrophile for constructing sterically congested biaryl scaffolds via cross-coupling.

Executive Summary

3,5-Dibromo-4-methoxybenzonitrile (DBMBN) serves a critical role in the agrochemical value chain. While often overshadowed by its phenolic parent, Bromoxynil (a widely used photosystem II inhibitor), the methoxy analog offers superior oxidative stability and solubility profiles that make it an ideal intermediate for:

  • High-Purity Bromoxynil Production: Avoiding the oxidative side-reactions common in direct phenol bromination.

  • Residue Analysis: Acting as the volatile derivative for gas chromatography (GC) detection of Bromoxynil in soil and crop samples (EPA Method 523).

  • Library Generation: Providing a sterically crowded yet reactive scaffold for Suzuki-Miyaura couplings to generate 2,6-disubstituted benzonitrile libraries, a privileged pharmacophore in modern herbicide discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecificationNotes
IUPAC Name 3,5-Dibromo-4-methoxybenzonitrileAlso known as Bromoxynil Methyl Ether
CAS Number 3336-39-8
Molecular Formula C₈H₅Br₂NOMW: 290.94 g/mol
Appearance White to off-white crystalline solid
Melting Point 94–96 °CDistinct from Bromoxynil (MP ~190 °C)
Solubility DCM, Ethyl Acetate, TolueneInsoluble in water; lipophilic
Stability HighResistant to air oxidation compared to the phenol

Synthesis Protocol: The "Green" Bromination Route

Objective: Synthesis of DBMBN from 4-methoxybenzonitrile using in situ generated bromine to minimize hazardous waste.

Strategic Rationale

Traditional bromination uses elemental bromine (


) in glacial acetic acid. While effective, this method poses severe handling risks and generates corrosive HBr waste. The protocol below utilizes an oxidative bromination strategy (

or Bromate/Bromide), which is atom-economical and safer for scale-up.
Materials
  • Substrate: 4-Methoxybenzonitrile (1.0 eq)

  • Reagent A: Sodium Bromide (NaBr) (2.2 eq)

  • Reagent B: Sodium Bromate (NaBrO

    
    ) (0.7 eq)
    
  • Solvent: Water (primary) / Dichloromethane (extraction)

  • Acid: Sulfuric Acid (H

    
    SO
    
    
    
    , 40% aq)
Step-by-Step Methodology
  • Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer, dissolve 4-methoxybenzonitrile (13.3 g, 100 mmol) in Water (150 mL).

  • Salt Addition: Add NaBr (22.6 g, 220 mmol) and NaBrO

    
      (10.6 g, 70 mmol). Stir vigorously at room temperature (25 °C) until salts are dissolved.
    
  • Acidification (Critical Rate Control): Add 40% H

    
    SO
    
    
    
    (50 mL) dropwise via an addition funnel over 60 minutes.
    • Mechanistic Note: The acid triggers the comproportionation of bromide and bromate to generate

      
      in situ.
      
    • Observation: The solution will turn orange/red as

      
       is generated and consumed.
      
  • Reaction: Stir the heterogeneous mixture at 30–35 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quench: Add saturated Sodium Thiosulfate (

    
    )  solution (20 mL) to quench unreacted bromine (color change from orange to white/yellow).
    
  • Workup: Filter the precipitated solid. Wash the cake with water (

    
     mL) to remove inorganic salts.
    
  • Purification: Recrystallize from hot Ethanol (EtOH).

    • Yield: Expect 85–92% (approx. 25–27 g).

    • Purity: >98% by GC.[1]

Downstream Applications

Workflow Visualization

The following diagram illustrates the divergent utility of DBMBN in agrochemical synthesis.

G Start 4-Methoxybenzonitrile Inter 3,5-Dibromo-4-methoxybenzonitrile (DBMBN) Start->Inter In situ Br2 (NaBr/NaBrO3) ProdA Bromoxynil (Herbicide) Inter->ProdA Demethylation (BBr3 or LiCl/DMF) ProdB Biaryl Scaffolds (Discovery Libraries) Inter->ProdB Suzuki Coupling (Ar-B(OH)2, Pd-Cat)

Caption: Divergent synthesis pathways from the DBMBN intermediate.

Protocol A: Demethylation to Bromoxynil

Context: Converting the protected ether to the active phenolic herbicide.

  • Reagent: Boron Tribromide (

    
    ) is the gold standard for lab scale; Pyridine Hydrochloride is used for industrial scale.
    
  • Procedure (Lab Scale):

    • Dissolve DBMBN (1.0 eq) in anhydrous Dichloromethane (DCM) under

      
      .
      
    • Cool to 0 °C. Add

      
       (1.0 M in DCM, 1.5 eq) dropwise.
      
    • Allow to warm to RT and stir for 3 hours.

    • Quench: Pour carefully onto ice water.

    • Isolation: Extract with EtOAc. The product, Bromoxynil , is obtained as a solid (MP 189–191 °C).[2]

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Overcoming steric hindrance to build 2,6-disubstituted benzonitrile libraries.

The methoxy group at C4 and bromine atoms at C3/C5 create a sterically crowded environment.[3] Standard catalysts (


) often fail. Use Buchwald precatalysts  for optimal results.
  • Conditions:

    • Catalyst: XPhos Pd G2 (2 mol%) – Crucial for sterically hindered aryl chlorides/bromides.

    • Base:

      
       (3.0 eq).[4]
      
    • Solvent: 1,4-Dioxane : Water (4:1).

    • Temperature: 80 °C (or 100 °C microwave for 30 min).

  • Outcome: This reaction selectively couples aryl boronic acids to the 3- and 5-positions, yielding 3,5-diaryl-4-methoxybenzonitriles .

Analytical Validation (Self-Validating Data)

To confirm the identity of the intermediate, compare experimental data against these standard values.

1H NMR (400 MHz, CDCl )
  • δ 7.78 (s, 2H): Aromatic protons. The shift is significantly downfield due to the electron-withdrawing nitrile and bromine groups.

  • δ 3.98 (s, 3H): Methoxy protons.

GC-MS (EI, 70 eV)
  • Retention Time: ~12.5 min (Method dependent, typically DB-5 column).

  • Parent Ion (

    
    ):  Clusters at m/z 289, 291, 293 (1:2:1 ratio characteristic of dibromo compounds).
    
  • Base Peak: Loss of methyl radical (

    
    ) or loss of bromine (
    
    
    
    ).

Safety & Handling

  • Bromine Sources: Even when generated in situ, bromine is volatile and toxic. All reactions in Section 3 must be performed in a fume hood.

  • Cyanide Moiety: While the nitrile group is stable, avoid strong reducing conditions that could release HCN or cleave the nitrile.

  • Skin Contact: DBMBN is a lipophilic organohalide; wear nitrile gloves to prevent absorption.

References

  • BenchChem. A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. (Accessed 2025).[3] Link

  • U.S. Environmental Protection Agency (EPA). Environmental Chemistry Method for Bromoxynil - EPA Method 523. (Accessed 2025).[3] Link

  • Deshmukh, M. B., et al. Process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.[2] US Patent 8,957,239 B2. (2015). Link

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 95(7), 2457–2483. (1995).[5] Link

  • Sigma-Aldrich. Product Specification: 3,5-Dibromo-4-hydroxybenzonitrile.[2] (Accessed 2025).[3] Link

Sources

Method

Application Notes &amp; Protocols: 3,5-Dibromo-4-methoxybenzonitrile as a Novel Investigational Tool for Mitochondrial Bioenergetics and Xenobiotic Metabolism

An Application Guide for Researchers and Drug Development Professionals Abstract 3,5-Dibromo-4-methoxybenzonitrile is a halogenated aromatic compound whose role in biological systems is largely unexplored. However, its s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

3,5-Dibromo-4-methoxybenzonitrile is a halogenated aromatic compound whose role in biological systems is largely unexplored. However, its structural similarity to known bioactive molecules, particularly the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), suggests a strong potential for utility in metabolic pathway research. The presence of two bromine atoms and a methoxy group can significantly influence its lipophilicity, cell permeability, and susceptibility to metabolic enzymes, making it an intriguing candidate for investigation.[1][2] This guide presents a theoretical framework and detailed experimental protocols for utilizing 3,5-Dibromo-4-methoxybenzonitrile as a novel chemical probe. We hypothesize two primary applications: 1) as an inhibitor of mitochondrial bioenergetic pathways, specifically targeting the dicarboxylate carrier, and 2) as a model substrate for studying xenobiotic biotransformation, including Phase I demethylation and Phase II conjugation pathways. The following protocols are designed as self-validating systems to empower researchers to explore and validate these potential applications.

Introduction and Scientific Rationale

The study of metabolic pathways is fundamental to understanding cellular physiology, disease pathogenesis, and drug action. Chemical probes—small molecules with specific biological activities—are indispensable tools for dissecting these complex networks. 3,5-Dibromo-4-methoxybenzonitrile emerges as a promising, yet uncharacterized, candidate for such a role.

Physicochemical Properties

A clear understanding of a compound's properties is critical for experimental design, including solvent selection and concentration calculations.

PropertyValueSource
Compound Name 3,5-Dibromo-4-methoxybenzonitrile-
CAS Number 3336-39-8[3]
Molecular Formula C₈H₅Br₂NO[3]
Molecular Weight 306.94 g/mol [3]
Appearance White to off-white solid[1]
Predicted Solubility Soluble in DMSO, ethanol, methanol[1]
The Rationale for Investigation in Metabolic Research

The scientific basis for proposing 3,5-Dibromo-4-methoxybenzonitrile as a metabolic probe is built upon established principles of medicinal chemistry and pharmacology, as well as direct evidence from its structural analogs.

  • Hypothesis 1: A Probe for Mitochondrial Bioenergetics. The most compelling evidence comes from its hydroxylated analog, Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). Research has demonstrated that Bromoxynil inhibits mitochondrial respiration by acting as an inhibitor of the dicarboxylate carrier, a key transporter in the inner mitochondrial membrane responsible for shuttling malate, succinate, and phosphate.[4] It also acts as a mild uncoupling agent at higher concentrations.[4] We hypothesize that 3,5-Dibromo-4-methoxybenzonitrile, by virtue of its identical dibromo-benzonitrile core, will interact with the same or related mitochondrial targets. The substitution of a hydroxyl with a methoxy group is expected to increase lipophilicity, potentially altering its membrane permeability and affinity for the carrier protein, thus providing a valuable tool for structure-activity relationship (SAR) studies.

  • Hypothesis 2: A Substrate for Xenobiotic Metabolism Studies. The metabolism of foreign compounds (xenobiotics) is a critical area of drug development. The chemical structure of 3,5-Dibromo-4-methoxybenzonitrile contains key functional groups that are targets for major metabolic enzyme families. The methoxy group is a substrate for cytochrome P450-mediated O-demethylation, a common Phase I reaction that would convert it to its more polar, hydroxylated analog (Bromoxynil).[5] The aromatic ring itself can be a target for hydroxylation, while the nitrile group can be hydrolyzed to a carboxylic acid.[6] The resulting hydroxylated metabolites are then prime candidates for Phase II conjugation reactions, such as glucuronidation or sulfation. Studying the metabolic fate of this compound can thus provide insight into the activity and specificity of these key detoxification pathways.

Proposed Mechanisms and Target Pathways

To visualize the proposed biological interactions, the following diagrams outline the key metabolic pathways 3,5-Dibromo-4-methoxybenzonitrile is hypothesized to modulate or participate in.

Proposed Inhibition of Mitochondrial Metabolism

The dicarboxylate carrier is integral to the transfer of reducing equivalents into the mitochondria via the malate-aspartate shuttle and for supplying substrates to the TCA cycle. Its inhibition disrupts cellular energy production.

Mitochondrial_Inhibition cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane Malate_c Malate DIC Dicarboxylate Carrier (DIC) Malate_c->DIC Enters Malate_m Malate OAA Oxaloacetate Malate_m->OAA Malate Dehydrogenase TCA TCA Cycle OAA->TCA ETC Electron Transport Chain TCA->ETC NADH, FADH₂ DIC->Malate_m Transported Probe 3,5-Dibromo-4- methoxybenzonitrile Probe->DIC Proposed Inhibition Xenobiotic_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 3,5-Dibromo-4-methoxybenzonitrile (Parent Compound) Metabolite_OH 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) Parent->Metabolite_OH CYP450 O-demethylation Metabolite_COOH 3,5-Dibromo-4-methoxybenzoic acid Parent->Metabolite_COOH Hydrolase (Nitrile hydrolysis) Conjugate Glucuronide or Sulfate Conjugate Metabolite_OH->Conjugate UGTs / SULTs (Conjugation)

Caption: Proposed biotransformation pathway of the title compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies to test the proposed hypotheses. They are designed to be robust and include necessary controls for data validation.

Protocol 1: High-Resolution Respirometry to Assess Effects on Mitochondrial Function

This protocol uses high-resolution respirometry (e.g., Oroboros Oxygraph-2k) to measure the compound's effect on oxygen consumption in isolated mitochondria, providing detailed insight into its impact on the electron transport chain and oxidative phosphorylation.

Objective: To determine if 3,5-Dibromo-4-methoxybenzonitrile inhibits mitochondrial respiration with specific substrates and to assess any uncoupling effects.

Materials:

  • Isolated mitochondria (e.g., from fresh rat liver or cultured cells)

  • Respiration Buffer (e.g., MiR05)

  • Substrates: Malate, Pyruvate, Glutamate, Succinate

  • ADP (Adenosine diphosphate)

  • Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

  • Uncoupler: FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)

  • 3,5-Dibromo-4-methoxybenzonitrile (stock solution in DMSO)

  • Vehicle Control: DMSO

Methodology:

  • Instrument Setup: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Set the chamber temperature to 37°C.

  • Mitochondrial Loading: Add 2 mL of respiration buffer to the chambers. After a stable baseline is achieved, inject a standardized amount of isolated mitochondria (typically 0.1-0.2 mg/mL final concentration).

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • LEAK state (Complex I): Add pyruvate (5 mM), malate (2 mM), and glutamate (10 mM). Allow the oxygen flux to stabilize. This measures baseline respiration without ADP.

    • OXPHOS (Complex I): Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate oxidative phosphorylation. This is the maximum coupled respiration (State 3).

    • Test Compound Titration: Once the ADP is phosphorylated and the respiration rate returns to a stable, lower level (State 4), begin titrating 3,5-Dibromo-4-methoxybenzonitrile. Add the compound in cumulative doses (e.g., 1 µM, 5 µM, 10 µM, 25 µM), allowing the flux to stabilize after each addition. Observe for inhibition (decreased flux) or uncoupling (increased flux).

    • LEAK state (Complex II): Add Rotenone (0.5 µM) to inhibit Complex I. This isolates the contribution of other pathways.

    • OXPHOS (Complex II): Add succinate (10 mM) to feed electrons directly into Complex II. This assesses if the inhibition is specific to Complex I-linked substrates. Titrate the test compound again if desired at this stage.

    • ETS Capacity: Titrate FCCP in small steps (e.g., 0.5 µM increments) to uncouple respiration and measure the maximum capacity of the electron transport system (ETS). A failure of the test compound-inhibited mitochondria to respond to FCCP suggests a direct inhibition of the ETS.

    • Shutdown: Add Antimycin A (2.5 µM) to block Complex III and confirm that the measured oxygen consumption is mitochondrial.

  • Control Experiments: Run parallel experiments using only the DMSO vehicle to ensure it has no effect on respiration at the concentrations used.

Data Analysis:

  • Calculate the Respiratory Control Ratio (RCR = OXPHOS rate / LEAK rate) for both Complex I and Complex II pathways. A decrease in RCR indicates mitochondrial dysfunction.

  • Plot the dose-response curve for the inhibition of OXPHOS by 3,5-Dibromo-4-methoxybenzonitrile to determine an IC₅₀ value.

  • Compare the degree of inhibition between Complex I- and Complex II-driven respiration. Specific inhibition of malate-driven respiration that is bypassed by succinate would strongly support the hypothesis of dicarboxylate carrier inhibition. [4]

Protocol 2: In Vitro Metabolite Identification Using Human Liver Microsomes (HLMs)

This protocol outlines the use of HLMs to generate metabolites of 3,5-Dibromo-4-methoxybenzonitrile for identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To identify potential Phase I and Phase II metabolites and elucidate the primary biotransformation pathways.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid) and PAPS (3'-phosphoadenosine-5'-phosphosulfate) for Phase II

  • 3,5-Dibromo-4-methoxybenzonitrile (1 mM stock in Methanol or DMSO)

  • Stop Solution: Ice-cold Acetonitrile with an internal standard

  • Control compounds (e.g., testosterone for CYP3A4 activity)

Methodology:

  • Incubation Setup (Phase I):

    • In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, HLMs (0.5 mg/mL final concentration), and the NADPH regenerating system at 37°C for 5 minutes.

    • Initiate the reaction by adding 3,5-Dibromo-4-methoxybenzonitrile (final concentration of 1-10 µM).

    • Incubate at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile (stop solution).

  • Control Incubations:

    • No NADPH: To confirm that metabolism is NADPH-dependent (i.e., P450-mediated).

    • No HLMs: To check for non-enzymatic degradation of the compound.

  • Sample Preparation for LC-MS/MS:

    • Vortex the terminated reaction mixtures vigorously.

    • Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid as mobile phase A, and acetonitrile with 0.1% formic acid as mobile phase B).

    • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes. Perform an initial full scan to find the parent compound and potential metabolites. Then, use data-dependent scanning to acquire fragmentation (MS/MS) spectra for the detected ions.

  • Workflow Visualization:

HLM_Workflow cluster_prep 1. Incubation Setup cluster_term 2. Reaction Termination cluster_proc 3. Sample Processing cluster_analysis 4. Analysis A Pre-warm HLMs, Buffer, NADPH System (37°C, 5 min) B Add Compound (Start Reaction) A->B C Incubate at 37°C (Time course: 0-60 min) B->C D Add ice-cold Acetonitrile (Stop Solution) C->D E Vortex D->E F Centrifuge (Pellet Protein) E->F G Transfer Supernatant to HPLC Vial F->G H LC-MS/MS Analysis (Full Scan & MS/MS) G->H I Data Interpretation: Identify Metabolites H->I

Caption: Workflow for in vitro metabolism study using HLMs.

Data Interpretation:

  • Monitor the disappearance of the parent compound (m/z 307.88 for [M+H]⁺, considering bromine isotopes) over time to assess metabolic stability.

  • Search for predicted metabolite masses. For example:

    • O-demethylation: Loss of 14 Da (CH₂) resulting in Bromoxynil.

    • Hydroxylation: Addition of 16 Da (O).

    • Nitrile Hydrolysis: Addition of 18 Da (H₂O) to form an amide, followed by conversion to a carboxylic acid.

  • Analyze the MS/MS fragmentation patterns to confirm metabolite structures. The characteristic isotopic pattern of the two bromine atoms should be present in all related metabolites and will be a key diagnostic feature.

Summary and Future Directions

This guide establishes a strong, evidence-based rationale for investigating 3,5-Dibromo-4-methoxybenzonitrile as a dual-purpose tool in metabolic research. By leveraging its structural similarities to known mitochondrial inhibitors and its suitability as a substrate for xenobiotic enzymes, researchers can potentially gain new insights into both cellular bioenergetics and drug metabolism.

Future directions stemming from the successful application of these protocols include:

  • Cell-based Assays: Validating the mitochondrial effects in intact cells using assays for ATP production, membrane potential (e.g., TMRE staining), and cell viability.

  • Enzyme Phenotyping: Using recombinant human CYP450 enzymes to identify the specific isoforms responsible for the compound's metabolism.

  • In Vivo Studies: Progressing to animal models to study the compound's pharmacokinetic profile and its effects on systemic metabolism.

  • SAR Studies: Synthesizing and testing additional analogs to build a comprehensive structure-activity relationship profile for this class of compounds.

By providing this foundational framework, we hope to catalyze new research and unlock the full potential of 3,5-Dibromo-4-methoxybenzonitrile as a valuable chemical probe in the field of metabolic studies.

References

  • ResearchGate. (2025). Biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under denitrifying, FE(III)-reducing, sulfidogenic, and methanogenic conditions. Available at: [Link]

  • Zottini, M., Scoccianti, V., & Zannoni, D. (n.d.). Effects of 3,5-Dibromo-4-Hydroxybenzonitrile (Bromoxynil) on Bioenergetics of Higher Plant Mitochondria (Pisum sativum). PMC - NIH. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Govaerts, C., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Available at: [Link]

  • Wang, Y., et al. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC - NIH. Available at: [Link]

  • Yeung, Y., & Yiu, T. F. (2023). Applications of the DIB-BBr3 Protocol in Bromination Reactions. PubMed. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Available at: [Link]

  • Gebretatyos, H., et al. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. Available at: [Link]

  • Paul, D., et al. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. PubMed. Available at: [Link]

  • Theobald, D. S., et al. (n.d.). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed. Available at: [Link]

  • Meerts, I. A., et al. (n.d.). Potent competitive interactions of some brominated flame retardants and related compounds with human transthyretin in vitro. PubMed. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

  • Ochedzan-Siodlak, W. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

  • Barta, J. (2023). The metabolism of bromine in mammals. University of Tasmania - Figshare. Available at: [Link]

  • Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy benzonitrile. Available at: [Link]

  • Lee, B., et al. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. MDPI. Available at: [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Available at: [Link]

  • Chemsrc. (n.d.). 3,5-Dibromo-4-methoxybenzonitrile. Available at: [Link]

  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
  • Yamamoto, M., et al. (2025). The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Bromination of 4-Methoxybenzonitrile

Welcome to the technical support center for the bromination of 4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of 4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve the yield and purity of your target molecule, 3-bromo-4-methoxybenzonitrile.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the electrophilic aromatic substitution of 4-methoxybenzonitrile.

Issue 1: Low or No Conversion of Starting Material

Q: I am observing a low conversion of 4-methoxybenzonitrile to the desired brominated product. What are the likely causes and how can I improve the reaction efficiency?

A: Low conversion in the bromination of 4-methoxybenzonitrile typically points to issues with the activation of the brominating agent or insufficient reactivity of the aromatic ring under the chosen conditions. The methoxy group at the 4-position is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked, substitution is expected at the positions ortho to the methoxy group (positions 3 and 5). The nitrile group is a deactivating group and directs meta, which in this case is also positions 3 and 5. Therefore, the directing effects of both groups reinforce each other, favoring the formation of 3-bromo-4-methoxybenzonitrile.

Potential Causes and Solutions:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is a common reagent for this transformation. Ensure your NBS is fresh and has been stored properly, as it can decompose over time. Impure NBS, often appearing yellow or brown, may give unreliable results and can be purified by recrystallization from hot water.[1]

  • Insufficient Electrophilicity: For less reactive substrates or to increase the reaction rate, the electrophilicity of bromine needs to be enhanced.

    • Acid Catalysis: The addition of a catalytic amount of a protic or Lewis acid can polarize the Br-Br bond in Br₂ or the N-Br bond in NBS, generating a more potent electrophile.

    • Solvent Choice: Polar aprotic solvents like acetonitrile can promote an ionic reaction pathway, increasing the rate of electrophilic aromatic substitution compared to nonpolar solvents like carbon tetrachloride.[2]

  • Inadequate Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Monitor your reaction by Thin Layer Chromatography (TLC) to find the optimal temperature that allows for complete conversion of the starting material without significant byproduct formation. A good starting point for NBS bromination is often room temperature.[2]

Issue 2: Formation of Multiple Products and Impurities

Q: My reaction mixture shows the formation of multiple spots on TLC, including what I suspect are di-brominated and hydrolyzed byproducts. How can I improve the selectivity of the reaction?

A: The formation of multiple products is a common challenge in the bromination of activated aromatic rings. Understanding the potential side reactions is key to devising a strategy to minimize them.

Key Side Reactions and Mitigation Strategies:

  • Over-bromination (Di-bromination): The primary product, 3-bromo-4-methoxybenzonitrile, is still an activated aromatic ring and can undergo a second bromination to yield 3,5-dibromo-4-methoxybenzonitrile.

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to 4-methoxybenzonitrile. Using an excess of the brominating agent will favor di-bromination.[3]

    • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.[3]

    • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and enhance selectivity for the mono-brominated product.[3]

  • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to the corresponding amide (3-bromo-4-methoxybenzamide) or carboxylic acid, especially under harsh acidic or basic conditions, and in the presence of water.[4][5]

    • Anhydrous Conditions: Ensure your glassware is thoroughly dried and use anhydrous solvents. The presence of water can lead to the hydrolysis of the nitrile.[6]

    • Neutral or Mildly Acidic Conditions: Avoid strongly acidic or basic conditions during the reaction and work-up. If an acid catalyst is necessary, use it in catalytic amounts.

    • Controlled Work-up: During the work-up, if an aqueous wash is required, perform it quickly and at a low temperature to minimize the contact time of the product with water.

  • Benzylic Bromination (if applicable): If your starting material were 4-cyano-3-methylanisole instead, benzylic bromination at the methyl group could compete with aromatic bromination. The choice of solvent and initiator is critical here. Radical initiators (like AIBN or benzoyl peroxide) and non-polar solvents (like CCl₄) favor benzylic bromination, while polar solvents (like acetonitrile) favor aromatic substitution.[1][2]

Issue 3: Difficulties in Product Purification

Q: I am struggling to isolate the pure 3-bromo-4-methoxybenzonitrile from the reaction mixture. What are the recommended purification techniques?

A: Effective purification is crucial for obtaining a high-purity product. A combination of techniques is often necessary.

Recommended Purification Workflow:

  • Aqueous Work-up:

    • Quench the reaction by adding a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted bromine or NBS.[3]

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.

    • Finally, wash with brine to remove the bulk of the water from the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the product's volatility.

  • Recrystallization:

    • Recrystallization is often an effective method for purifying solid products. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Screen various solvents such as ethanol, methanol, isopropanol, or mixtures like ethyl acetate/hexanes to find the optimal system. For compounds similar to the target molecule, methanol is often a good starting point.[7]

  • Silica Gel Column Chromatography:

    • If recrystallization does not provide the desired purity, column chromatography is the next step.

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent system that provides good separation between your product and any impurities. A retention factor (Rf) of 0.2-0.4 for the desired product is generally ideal for good separation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 4-methoxybenzonitrile?

A1: The bromination of 4-methoxybenzonitrile is expected to be highly regioselective, yielding primarily 3-bromo-4-methoxybenzonitrile . This is due to the concerted directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a strong activating, ortho, para-director. Since the para position is blocked by the nitrile group, it directs the incoming electrophile (Br⁺) to the ortho positions (3 and 5). The nitrile group (-CN) is a deactivating, meta-director, which also directs the electrophile to positions 3 and 5 relative to its own position. Thus, both groups direct the bromination to the same positions.

Q2: Which brominating agent is best for this reaction: Br₂ or N-Bromosuccinimide (NBS)?

A2: Both Br₂ and NBS can be used for the bromination of activated aromatic rings. However, NBS is often preferred in a laboratory setting for several reasons :

  • Safety and Handling: NBS is a solid and is generally easier and safer to handle than liquid bromine, which is highly corrosive and volatile.[8]

  • Controlled Bromination: NBS provides a low, constant concentration of Br₂ in the reaction mixture, which can help to minimize over-bromination and other side reactions.[9]

  • Selectivity: The reaction conditions with NBS can be fine-tuned (e.g., by solvent choice) to favor either aromatic or benzylic bromination if an alkyl substituent were present.[2]

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent can have a significant impact on both the reaction rate and selectivity.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents can promote an ionic reaction mechanism, which is desirable for electrophilic aromatic substitution. Acetonitrile, in particular, has been shown to be an excellent solvent for the regioselective nuclear bromination of methoxy-substituted benzenes with NBS, leading to high yields of the ring-brominated product.[2]

  • Nonpolar Solvents (e.g., Carbon Tetrachloride, Cyclohexane): These solvents are typically used for radical reactions. If the starting material had a benzylic proton, using a nonpolar solvent with a radical initiator would favor benzylic bromination over aromatic substitution.[1]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are common solvents for organic reactions but are coming under increased scrutiny due to environmental and health concerns.[10]

Q4: Can I monitor the progress of the reaction?

A4: Yes, monitoring the reaction is crucial for achieving optimal results. Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure: Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate alongside a spot of the starting material (4-methoxybenzonitrile).

  • Interpretation: As the reaction progresses, you should see the spot corresponding to the starting material diminish and a new spot for the product appear. The reaction is complete when the starting material spot is no longer visible. This will help you to avoid unnecessarily long reaction times which could lead to byproduct formation.

Data Summary

The following table summarizes the influence of different reaction parameters on the bromination of activated aromatic systems like 4-methoxybenzonitrile.

ParameterCondition 1Condition 2Expected Outcome & Remarks
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)NBS is generally preferred for better control and safety. Br₂ is more reactive and may lead to more over-bromination if not added carefully.
Solvent Acetonitrile (CH₃CN)Carbon Tetrachloride (CCl₄)Acetonitrile promotes the desired ionic electrophilic aromatic substitution, often leading to higher yields of the nuclear brominated product.[2] CCl₄ favors radical pathways.
Stoichiometry (Brominating Agent) 1.0 - 1.1 equivalents> 1.5 equivalentsA slight excess of the brominating agent may be needed to drive the reaction to completion. A larger excess will significantly increase the formation of the di-brominated byproduct.[3]
Temperature 0 °C to Room TemperatureRefluxLower temperatures generally improve selectivity for mono-bromination. Higher temperatures increase the reaction rate but may also increase the rate of side reactions.
Catalyst NoneLewis Acid (e.g., FeCl₃, AlCl₃)For activated systems like 4-methoxybenzonitrile, a catalyst is often not necessary with NBS. A catalyst can be used to increase the rate but may also decrease selectivity.

Experimental Protocols

Protocol 1: Regioselective Bromination using N-Bromosuccinimide in Acetonitrile

This protocol is adapted from established methods for the bromination of activated methoxy-substituted aromatic compounds.[2]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzonitrile (1.0 eq.) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up:

    • Once the starting material is consumed, pour the reaction mixture into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from methanol) or by silica gel column chromatography.

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism 4-Methoxybenzonitrile 4-Methoxybenzonitrile Sigma_Complex Arenium Ion (Sigma Complex) 4-Methoxybenzonitrile->Sigma_Complex + Br+ (from NBS) NBS NBS Product 3-Bromo-4-methoxybenzonitrile Sigma_Complex->Product - H+ H-Succinimide Succinimide

Caption: Electrophilic aromatic substitution mechanism for the bromination of 4-methoxybenzonitrile.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions Start_Node Low Yield or Impure Product Low_Conversion Low Conversion? Start_Node->Low_Conversion Multiple_Products Multiple Products? Start_Node->Multiple_Products Sol_Conversion Check NBS Purity Use Polar Solvent (MeCN) Optimize Temperature Low_Conversion->Sol_Conversion Yes Sol_Purity Control Stoichiometry (1:1) Slow Addition of NBS Lower Temperature Anhydrous Conditions Multiple_Products->Sol_Purity Yes Purification Recrystallization or Column Chromatography Sol_Conversion->Purification Proceed to Sol_Purity->Purification Proceed to

Caption: A logical workflow for troubleshooting common issues in the bromination of 4-methoxybenzonitrile.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Carreño, M. C., García Ruano, J. L., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dibromomethyl)-3-methoxybenzonitrile. Retrieved from [Link]

  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • New Era. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Retrieved from [Link]

  • Reddit. (2025). Methoxy-bromination and alkylation problems. Retrieved from [Link]

  • ChemSynthesis. (2025). 4-(dibromomethyl)-3-methoxybenzonitrile. Retrieved from [Link]

  • RSC Publishing. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. Retrieved from [Link]

  • Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy benzonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Retrieved from [Link]

  • ChemRxiv. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. Retrieved from [Link]

  • Nature. (n.d.). Practical and regioselective halonitrooxylation of olefins to access β-halonitrates. Retrieved from [Link]

  • ChemRxiv. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Methylation of Bromoxynil

Introduction Welcome to the technical support center for the methylation of Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). This guide is designed for researchers, scientists, and professionals in drug development and re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the methylation of Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). This guide is designed for researchers, scientists, and professionals in drug development and related fields who are working with this specific synthesis. The methylation of the phenolic hydroxyl group of Bromoxynil to yield 3,5-dibromo-4-methoxybenzonitrile is a crucial step in the synthesis of various compounds of interest. However, achieving complete and high-yield methylation can be challenging. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during this process, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Addressing Incomplete Methylation

This section is structured in a question-and-answer format to directly address specific problems you might encounter.

Q1: My reaction is incomplete, and I still have a significant amount of starting Bromoxynil. What are the possible causes and solutions?

Incomplete conversion is the most common issue in the methylation of Bromoxynil. The primary reason is often the insufficient generation or reactivity of the phenoxide intermediate. Here’s a breakdown of potential causes and actionable solutions:

  • Inadequate Deprotonation of Bromoxynil: The first step of the reaction is the deprotonation of the phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile.[1] If the base used is not strong enough or is used in insufficient quantity, this equilibrium will not favor the phenoxide, leading to unreacted starting material.

    • Solution:

      • Assess Base Strength: While weaker bases like potassium carbonate (K₂CO₃) are often used for phenols, the electron-withdrawing effects of the two bromine atoms and the nitrile group increase the acidity of Bromoxynil's hydroxyl group compared to simple phenols.[2][3][4] However, if incomplete deprotonation is suspected, switching to a stronger base like sodium hydroxide (NaOH) or, for very stubborn reactions, sodium hydride (NaH) can be effective.[1] NaH should be used with caution in a completely anhydrous solvent.

      • Increase Base Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. It is common practice to use a slight excess (1.1-1.5 equivalents) to drive the deprotonation to completion.

  • Moisture in the Reaction: Water can consume the base and protonate the phenoxide intermediate, hindering the reaction. This is particularly critical when using highly reactive bases like NaH.[1]

    • Solution:

      • Use Anhydrous Solvents: Dry your solvent (e.g., acetone, acetonitrile, DMF) using appropriate methods like distillation over a drying agent or by using commercially available anhydrous solvents.

      • Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.

      • Inert Atmosphere: For sensitive reactions, especially with NaH, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.

  • Low Reactivity of the Methylating Agent: The choice of methylating agent and its reactivity can impact the reaction rate.

    • Solution:

      • Choice of Methylating Agent: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are highly reactive methylating agents and are generally effective.[5] Dimethyl carbonate (DMC) is a greener but less reactive alternative that may require more forcing conditions (higher temperatures).[6]

      • Freshness of Reagent: Ensure your methylating agent is not old or degraded. Store it properly according to the manufacturer's instructions.

  • Insufficient Reaction Time or Temperature: The methylation of sterically hindered or electronically deactivated phenols can be slow.

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the disappearance of the starting material. Do not stop the reaction until the starting material is consumed.

      • Increase Temperature: Gently increasing the reaction temperature can significantly increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

Visualizing the Reaction and Troubleshooting Workflow

dot digraph "Bromoxynil_Methylation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Bromoxynil [label="Bromoxynil\n(3,5-dibromo-4-hydroxybenzonitrile)"]; Base [label="Base\n(e.g., K₂CO₃, NaOH)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenoxide [label="Bromoxynil Phenoxide\n(Nucleophile)"]; Methylating_Agent [label="Methylating Agent\n(e.g., CH₃I, (CH₃)₂SO₄)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3,5-dibromo-4-\nmethoxybenzonitrile"]; Byproduct [label="Salt Byproduct\n(e.g., KI, Na₂SO₄)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Bromoxynil -> Phenoxide [label="+ Base\n- H₂O/HCO₃⁻"]; Phenoxide -> Product [label="+ Methylating Agent\n(SN2 Reaction)"]; Product -> Byproduct [style=invis]; Methylating_Agent -> Product [style=invis]; }

Caption: Williamson Ether Synthesis of Bromoxynil.

Troubleshooting_Workflow Start Incomplete Methylation Observed Check_Base Is the base strong enough and in sufficient excess? Start->Check_Base Check_Moisture Are anhydrous conditions maintained? Check_Base->Check_Moisture Yes Optimize_Base Switch to a stronger base (e.g., NaOH, NaH) or increase stoichiometry. Check_Base->Optimize_Base No Check_Reactivity Is the methylating agent reactive and fresh? Check_Moisture->Check_Reactivity Yes Dry_System Use anhydrous solvent and dry glassware. Consider inert atmosphere. Check_Moisture->Dry_System No Check_Conditions Is the reaction time/temperature sufficient? Check_Reactivity->Check_Conditions Yes Change_Reagent Use a more reactive methylating agent (e.g., CH₃I). Check_Reactivity->Change_Reagent No Increase_Time_Temp Increase reaction time and/or temperature. Monitor reaction progress. Check_Conditions->Increase_Time_Temp No Success Reaction Complete Check_Conditions->Success Yes Optimize_Base->Start Dry_System->Start Change_Reagent->Start Increase_Time_Temp->Start

Caption: Troubleshooting workflow for incomplete methylation.

Q2: I am observing the formation of unknown byproducts. What could they be, and how can I minimize them?

While O-methylation is the desired reaction, side reactions can occur, leading to byproducts.

  • C-Alkylation: Although less common for phenols compared to O-alkylation, some C-alkylation at the ortho positions can occur, especially with phenoxides.[5] However, the steric hindrance from the two large bromine atoms adjacent to the hydroxyl group in Bromoxynil makes C-alkylation unlikely.

  • Reactions involving the Nitrile Group: Under strongly basic or high-temperature conditions, the nitrile group (-CN) could potentially undergo hydrolysis to a carboxamide or carboxylic acid, especially if there is residual water.

    • Solution:

      • Use Milder Conditions: If nitrile-related side products are suspected, try using a weaker base like K₂CO₃ and the lowest effective temperature.

      • Strict Anhydrous Conditions: This will minimize the chance of nitrile hydrolysis.

  • Elimination Reactions from the Methylating Agent: If a more complex alkylating agent were used, elimination could be a problem. With methylating agents, this is not a concern.

  • Impure Reagents: Impurities in the starting material, solvent, or reagents can lead to unexpected byproducts.

    • Solution:

      • Use High-Purity Reagents: Ensure all your chemicals are of a suitable grade for synthesis.

      • Purify Starting Material if Necessary: If your Bromoxynil starting material is impure, consider purifying it by recrystallization before the methylation reaction.

Q3: The yield of my methylated Bromoxynil is consistently low. How can I optimize the reaction conditions?

Low yield, even with complete conversion of the starting material, can be due to product loss during workup and purification or suboptimal reaction conditions.

Parameter Recommendation for Optimization Rationale
Base Start with K₂CO₃ (1.5 eq.). If yield is low, try NaOH (1.2 eq.).Balances reactivity with minimizing side reactions.[1]
Solvent Acetone or Acetonitrile (MeCN) are good starting points. N,N-Dimethylformamide (DMF) can be used to increase the reaction temperature if needed.These polar aprotic solvents effectively dissolve the phenoxide salt.[7]
Methylating Agent Use Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) (1.1-1.2 eq.).High reactivity ensures efficient methylation.[5]
Temperature Start at room temperature and gently reflux if the reaction is slow.Higher temperatures increase the rate but may also promote side reactions.[8]
Concentration A concentration of 0.1-0.5 M of Bromoxynil is a reasonable starting point.Very dilute conditions can slow the reaction, while very concentrated conditions can lead to solubility issues and side reactions.
Phase Transfer Catalyst (PTC) For reactions with inorganic bases in non-polar solvents, a PTC like tetrabutylammonium bromide (TBAB) can improve the yield.[9][10]A PTC helps to shuttle the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs.[6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the methylation of Bromoxynil?

The methylation of Bromoxynil proceeds via a Williamson ether synthesis , which is a classic S(_N)2 reaction.[5][11]

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of Bromoxynil, forming a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide).

  • Displacement: The attack occurs from the backside, leading to the displacement of the leaving group (e.g., iodide) and the formation of the ether bond.[12]

Q2: How do the electron-withdrawing groups on Bromoxynil affect its methylation?

The two bromine atoms and the nitrile group are electron-withdrawing groups. Their effects are twofold:

  • Increased Acidity: They stabilize the negative charge of the phenoxide intermediate through inductive effects, making the hydroxyl proton more acidic than that of a simple phenol.[2][3][4] This allows for the use of milder bases for deprotonation.

  • Reduced Nucleophilicity: By withdrawing electron density from the ring and the oxygen atom, they slightly reduce the nucleophilicity of the phenoxide ion. This can make the S(_N)2 reaction slower compared to the methylation of electron-rich phenols.

Parameter_Relationships Yield Yield Base_Strength Base Strength Base_Strength->Yield Increases (to a point) Purity Purity Base_Strength->Purity Can decrease Temperature Temperature Temperature->Yield Increases (to a point) Temperature->Purity Can decrease Reaction_Time Reaction Time Reaction_Time->Yield Increases

Caption: Relationship between key reaction parameters.

Q3: What are the critical safety precautions to take during this experiment?
  • Handling Methylating Agents: Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene are recommended), a lab coat, and safety goggles.[10]

  • Handling Bases: Strong bases like NaOH and NaH are corrosive. NaH is also flammable and reacts violently with water. Handle with care and ensure no contact with skin or eyes.

  • General Precautions: Always be aware of the potential hazards of all chemicals used. Review the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocols

Protocol 1: Methylation of Bromoxynil

This is a general protocol and may require optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Bromoxynil (1.0 eq.) and anhydrous acetone (to make a 0.2 M solution).

  • Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the stirring suspension.

  • Methylating Agent Addition: Add methyl iodide (CH₃I, 1.2 eq.) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (around 60°C). Monitor the reaction progress by TLC or HPLC every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic solids.

    • Rinse the solids with a small amount of acetone.

    • Combine the filtrate and rinsings and concentrate under reduced pressure to remove the solvent.

  • Purification:

    • Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[13]

Protocol 2: Monitoring Reaction Progress by HPLC
  • Sample Preparation:

    • Carefully take a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.[14]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is often effective. For example, a gradient from 40% to 90% acetonitrile over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both Bromoxynil and its methylated product absorb (e.g., 254 nm or 280 nm).

    • Analysis: Compare the peak areas of the starting material and the product to determine the extent of the reaction. The methylated product will be less polar and thus have a longer retention time than Bromoxynil.

References

  • Psillakis, E., & Kalogerakis, N. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A, 983(1-2), 215-223. [Link]

  • Francis Academic Press. (n.d.).
  • BenchChem. (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. BenchChem Technical Support.
  • Request PDF. (2025). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system.
  • Sasson, Y., & Bilman, N. (1985). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 107(24), 6864–6868.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Bromoxynil. EPA.
  • Gupta, A., et al. (n.d.). Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry.
  • BenchChem. (n.d.).
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  • Google Patents. (n.d.). US3446856A - Methylation of phenols.
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  • SIELC Technologies. (n.d.). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • ResearchGate. (n.d.). An efficient method for demethylation of aryl methyl ethers | Request PDF.
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  • PubMed Central. (n.d.). Biodegradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by purified pentachlorophenol hydroxylase and whole cells of Flavobacterium sp. strain ATCC 39723 is accompanied by cyanogenesis. PubMed Central.
  • SpectraBase. (n.d.). 3,5-Dibromo-4-hydroxy-benzonitrile. SpectraBase.
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  • BioMed Central. (n.d.). Genome-wide study of DNA methylation alterations in response to diazinon exposure in vitro. BioMed Central.
  • PubMed. (2007). Changes in DNA methylation patterns in subjects exposed to low-dose benzene. PubMed.

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Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 3,5-Dibromo-4-methoxybenzonitrile Coupling Reactions

Welcome to the Technical Support Center dedicated to addressing the challenges associated with cross-coupling reactions of 3,5-Dibromo-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with cross-coupling reactions of 3,5-Dibromo-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to functionalize this sterically hindered substrate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve successful coupling outcomes.

Introduction: The Challenge of Steric Hindrance

3,5-Dibromo-4-methoxybenzonitrile presents a significant synthetic challenge due to the steric congestion around the reactive bromine atoms. The two bromine atoms ortho to the methoxy group and meta to the nitrile create a sterically hindered environment that can impede the approach of the palladium catalyst, leading to low reaction yields, slow reaction rates, and the formation of undesired side products. This guide provides practical strategies to mitigate these effects in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Part 1: Troubleshooting Common Issues

This section addresses the most frequent problems encountered during the coupling of 3,5-Dibromo-4-methoxybenzonitrile and provides a systematic approach to troubleshooting.

Issue 1: Low to No Product Formation

Q: My cross-coupling reaction with 3,5-Dibromo-4-methoxybenzonitrile is resulting in a very low yield or no desired product at all. What are the likely causes and how can I address them?

A: Low or no product formation is a common issue when dealing with sterically hindered substrates. The primary culprits are often related to inefficient catalyst activity, suboptimal reaction conditions, or reagent degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low/no product formation.

Detailed Explanation:

  • Catalytic System: The choice of ligand is paramount. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[1][2] Consider ligands from the Buchwald or Hartwig families (e.g., XPhos, SPhos, RuPhos).[3] N-heterocyclic carbenes (NHCs) can also be effective. Modern palladium precatalysts that readily form the active Pd(0) species are recommended over older sources like Pd(OAc)₂.[3]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier imposed by steric hindrance. A systematic increase in temperature, for instance from 80 °C to 120 °C, can be beneficial. Microwave irradiation can also be a powerful tool for rapid and efficient heating.[4]

    • Base: The choice and quality of the base are critical. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[5] For Buchwald-Hartwig aminations, strong non-nucleophilic bases such as NaOt-Bu or LHMDS are typically used.[1] Ensure the base is anhydrous and finely powdered to maximize its reactivity.

    • Solvent: Anhydrous and thoroughly degassed solvents are essential to prevent catalyst deactivation and side reactions.[3] Common solvents for these couplings include 1,4-dioxane, toluene, and DMF. The solubility of all reactants, especially the base, should be considered.

  • Reagent Quality:

    • Purity: Ensure the purity of your 3,5-Dibromo-4-methoxybenzonitrile starting material. Impurities can inhibit the catalyst.

    • Degradation: Boronic acids are susceptible to protodeboronation, especially at elevated temperatures.[3] Amines and terminal alkynes can also degrade. Use fresh or properly stored reagents.

    • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[3] Rigorous degassing of the solvent and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is crucial.

Issue 2: Mono- vs. Di-substitution and Regioselectivity

Q: I am observing a mixture of mono- and di-substituted products, or the reaction is stalling after the first coupling. How can I control the selectivity?

A: Achieving selective mono- or di-substitution on a symmetrically disubstituted substrate like 3,5-Dibromo-4-methoxybenzonitrile can be challenging. The electronic and steric environment of the two bromine atoms are identical. However, subtle control over reaction conditions can favor one over the other.

Strategies for Controlling Selectivity:

StrategyOutcomeRationale
Stoichiometry Control Favors Mono-substitutionUsing a slight excess (1.0-1.2 equivalents) of the coupling partner (boronic acid, amine, or alkyne) will statistically favor mono-substitution.
Lower Reaction Temperature Favors Mono-substitutionLowering the temperature can slow down the second coupling step, which is often more sterically hindered after the introduction of the first substituent.
Shorter Reaction Time Favors Mono-substitutionCareful monitoring of the reaction progress by TLC or LC-MS and quenching the reaction upon significant formation of the mono-substituted product can prevent over-reaction.
Bulky Coupling Partners Favors Mono-substitutionUsing a sterically demanding coupling partner can further increase the steric hindrance for the second coupling, thus favoring the mono-adduct.
Excess Coupling Partner & Higher Temperature Favors Di-substitutionEmploying a larger excess (2.2-3.0 equivalents) of the coupling partner and higher reaction temperatures will drive the reaction towards complete di-substitution.

Regioselectivity in Stepwise Couplings:

For a stepwise synthesis involving two different coupling partners, the introduction of the first substituent will alter the electronic and steric environment of the remaining bromine atom, potentially allowing for regioselective second coupling. Generally, the introduction of a bulky group will further hinder the remaining position.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for coupling with 3,5-Dibromo-4-methoxybenzonitrile?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling reaction (Suzuki, Buchwald-Hartwig, etc.) and the coupling partner. However, for sterically hindered aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are generally the most successful.[3] Examples include those based on ligands like XPhos, SPhos, and other biaryl phosphines developed by the Buchwald group.[3] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can also be highly effective. It is often beneficial to screen a small panel of catalysts and ligands to identify the optimal system for your specific transformation.

Q2: Can I perform a selective mono-Sonogashira coupling on 3,5-Dibromo-4-methoxybenzonitrile?

A2: Yes, selective mono-Sonogashira coupling is achievable. Studies on similarly substituted dibromoarenes have shown that careful control of reaction conditions is key.[6][7] Using a 1:1 stoichiometry of the terminal alkyne to the dibromobenzonitrile, a suitable palladium/copper catalyst system, and an appropriate base and solvent at a controlled temperature can favor the formation of the mono-alkynylated product.[6]

Q3: My Buchwald-Hartwig amination is giving a low yield. Should I change the base or the ligand?

A3: Both the base and the ligand are critical for a successful Buchwald-Hartwig amination.[1][2] If you are experiencing low yields, it is advisable to screen both. The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield.[1] Simultaneously, screening a set of bulky, electron-rich phosphine ligands (e.g., the "Buchwald ligands") is highly recommended, as a different ligand may be better suited for your specific amine and the sterically hindered aryl bromide.[3]

Q4: I am observing significant debromination of my starting material. What is causing this and how can I prevent it?

A4: Debromination is a common side reaction where a bromine atom is replaced by a hydrogen atom. This can be caused by impurities in the reagents or solvent that act as a hydride source, or by certain reaction conditions that promote this pathway. To minimize debromination, ensure you are using high-purity, anhydrous, and thoroughly degassed solvents and reagents.[8] In some cases, the choice of base can also influence the extent of debromination.

Part 3: Experimental Protocols

The following are generalized, starting-point protocols for the coupling of 3,5-Dibromo-4-methoxybenzonitrile. Optimization of these conditions for your specific coupling partner is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling (Mono-arylation)

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add 3,5-Dibromo-4-methoxybenzonitrile (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon (repeat three times). Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (Mono-amination)

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add 3,5-Dibromo-4-methoxybenzonitrile (1.0 equiv.) and the amine (1.2 equiv.). Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the reaction mixture with stirring at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Buchwald, S. L., & Mauger, C. (2008). A New Highly Active and Air-Stable Palladium Catalyst for the Amination of Aryl Chlorides. Organic Letters, 10(19), 4383–4386. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Al-Masum, M., & Kumaraswamy, G. (2003). A convenient and general method for the mono- and di-Sonogashira coupling of 1,4-diiodobenzene. Tetrahedron Letters, 44(15), 3029-3031. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Torraca, K. E., & Buchwald, S. L. (2001). A Versatile Catalyst for the Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 123(46), 11603–11604. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. The Journal of Organic Chemistry, 72(11), 4254-4257. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 22(11), 1938. [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(6), 1510-1520. [Link]

  • Site-selective Sonogashira reactions of 1,4-dibromo-2-(trifluoromethyl)benzene: synthesis and properties of fluorinated alkynylbenzenes. Beilstein Journal of Organic Chemistry, 8, 1331-1336. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 1458-1466. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2346. [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(6), 1510-1520. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2346. [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 24(21), 3853. [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Spectroscopic Analysis: Unveiling the Electronic Signatures of Bromoxynil and its Methyl Ether Derivative

In the realm of analytical chemistry and drug development, precise characterization of molecular structure and properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental technique for prob...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of analytical chemistry and drug development, precise characterization of molecular structure and properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental technique for probing the electronic transitions within a molecule, offering valuable insights into its structure and chemical environment. This guide provides an in-depth comparison of the UV-Vis absorption characteristics of the herbicide Bromoxynil and its O-methylated derivative, Bromoxynil methyl ether. We will explore the theoretical underpinnings of their spectral differences, present a rigorous experimental protocol for their comparative analysis, and discuss the expected outcomes based on established spectroscopic principles.

Introduction: The Structural and Electronic Landscape

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a widely used herbicide that acts by inhibiting photosynthesis.[1][2] Its chemical structure features a phenolic hydroxyl group, which plays a crucial role in its electronic properties and reactivity.[3] Bromoxynil methyl ether (3,5-dibromo-4-methoxybenzonitrile), on the other hand, is the O-methylated analog where the acidic proton of the hydroxyl group is replaced by a methyl group.[4][5] This seemingly minor structural modification—the conversion of a phenol to a phenyl ether (anisole)—has significant implications for the molecule's electronic behavior and, consequently, its UV-Vis absorption spectrum.[6]

The UV-Vis absorption of these compounds is governed by π → π* transitions within the aromatic ring. The substituents on the benzene ring—the bromine atoms, the cyano group, and the oxygen-containing group—act as auxochromes and chromophores that influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).[7] The key difference lies in the nature of the oxygen substituent. The phenolic hydroxyl group in Bromoxynil can be deprotonated in a basic medium to form a phenolate anion. This deprotonation increases the electron-donating ability of the oxygen, leading to a significant bathochromic (red) shift in the UV-Vis spectrum.[7] In contrast, the methoxy group in Bromoxynil methyl ether is not ionizable, and its spectrum is therefore expected to be largely unaffected by changes in pH.

This guide will delineate a clear experimental workflow to observe and quantify these differences, providing researchers with a practical framework for the spectroscopic characterization of phenolic compounds and their ether derivatives.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to provide a robust comparison of the UV-Vis absorption spectra of Bromoxynil and Bromoxynil methyl ether. The inclusion of measurements in both neutral and basic media is a critical component of this self-validating system, as it allows for the definitive differentiation between the phenol and its ether.

Materials and Instrumentation
  • Analytes: Bromoxynil (≥98% purity), Bromoxynil methyl ether (≥98% purity)

  • Solvent: HPLC-grade Methanol

  • Base: 0.1 M Sodium Hydroxide in Methanol

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 400 nm.

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

  • Standard laboratory glassware and analytical balance.

Workflow Diagram

G cluster_prep PART 1: Sample Preparation cluster_analysis PART 2: Spectroscopic Analysis cluster_data PART 3: Data Analysis A Weigh Bromoxynil & Bromoxynil Methyl Ether B Prepare 1 mM Stock Solutions in Methanol A->B C Prepare Working Standards (e.g., 10 µM) in Methanol B->C D Prepare 10 µM Standards in 0.1 M Methanolic NaOH B->D E Set Spectrophotometer Parameters (200-400 nm scan range) F Acquire Baseline Correction (Methanol vs. Methanol) E->F I Acquire Baseline Correction (0.1 M NaOH vs. 0.1 M NaOH) E->I G Measure Absorbance of 10 µM Bromoxynil in Methanol F->G H Measure Absorbance of 10 µM Bromoxynil Methyl Ether in Methanol G->H L Determine λmax for all spectra G->L H->L J Measure Absorbance of 10 µM Bromoxynil in 0.1 M NaOH I->J K Measure Absorbance of 10 µM Bromoxynil Methyl Ether in 0.1 M NaOH J->K J->L K->L M Calculate Molar Absorptivity (ε) using Beer-Lambert Law (A = εbc) L->M N Compare Spectra: - λmax shifts - Hyperchromic/Hypochromic effects - Effect of base M->N

Caption: Experimental workflow for the comparative UV-Vis analysis.

Step-by-Step Procedure
  • Preparation of Stock Solutions (1 mM):

    • Accurately weigh an appropriate amount of Bromoxynil and Bromoxynil methyl ether.

    • Dissolve each compound in a precise volume of methanol to create 1 mM stock solutions.

  • Preparation of Working Standards (10 µM):

    • Neutral Conditions: Dilute the 1 mM stock solutions of both compounds with methanol to obtain a final concentration of 10 µM.

    • Basic Conditions: Dilute the 1 mM stock solutions of both compounds with 0.1 M methanolic NaOH to obtain a final concentration of 10 µM.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to stabilize.[2]

    • Set the wavelength range to 200-400 nm.

    • For neutral measurements, fill both the reference and sample cuvettes with methanol and perform a baseline correction.[1]

    • For basic measurements, rinse the cuvettes and fill both with 0.1 M methanolic NaOH to perform a new baseline correction.

  • Spectral Acquisition:

    • Neutral Spectra:

      • Empty the sample cuvette and rinse it with the 10 µM Bromoxynil in methanol solution before filling.

      • Place the cuvette in the sample holder and acquire the absorption spectrum.

      • Repeat the process for the 10 µM Bromoxynil methyl ether in methanol solution.

    • Basic Spectra:

      • Empty the sample cuvette and rinse it with the 10 µM Bromoxynil in 0.1 M methanolic NaOH solution before filling.

      • Acquire the absorption spectrum.

      • Repeat the process for the 10 µM Bromoxynil methyl ether in 0.1 M methanolic NaOH solution.

  • Data Analysis:

    • For each spectrum, identify the wavelength(s) of maximum absorbance (λmax).

    • Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration, calculate the molar absorptivity (ε) for each compound under each condition.[8][9]

Anticipated Results and Discussion

The primary distinction in the UV-Vis spectra of Bromoxynil and its methyl ether will arise from the differential response of the phenolic hydroxyl group and the methoxy group to changes in pH.

Structural Basis for Spectral Differences

The diagram below illustrates the key structural difference and the effect of a basic environment.

G cluster_bromoxynil Bromoxynil (Phenol) cluster_ether Bromoxynil Methyl Ether (Anisole) cluster_spectra Expected Spectral Outcome B_neutral Bromoxynil (in Methanol) B_base Bromoxynil Phenolate (in Methanolic NaOH) B_neutral->B_base + OH⁻ - H₂O S_B_neutral Spectrum A B_neutral->S_B_neutral S_B_base Spectrum B (Bathochromic Shift) B_base->S_B_base E_neutral Bromoxynil Methyl Ether (in Methanol) E_base Bromoxynil Methyl Ether (in Methanolic NaOH) (No reaction) E_neutral->E_base + OH⁻ S_E Spectrum C (Similar to A, No Shift in Base) E_neutral->S_E E_base->S_E S_B_neutral->S_B_base Significant λmax change

Caption: Structural changes and their expected impact on UV-Vis spectra.

Comparative Data Summary

The expected results are summarized in the table below. The data for Bromoxynil is based on published values, while the data for Bromoxynil methyl ether is a prediction based on the known behavior of anisoles relative to phenols.[6][8]

CompoundSolventExpected λmax (nm)Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Key Observation
Bromoxynil Methanol~283, ~294~723, ~633[8]Characteristic phenol spectrum.
Bromoxynil 0.1 M NaOH in Methanol~287, ~294 (Bathochromic shift)~17812, ~17343 (Hyperchromic effect)[8]Significant red shift and increase in absorbance due to phenolate formation.
Bromoxynil Methyl Ether MethanolSlight hypsochromic shift vs. BromoxynilSimilar to BromoxynilSpectrum similar to the protonated phenol.
Bromoxynil Methyl Ether 0.1 M NaOH in MethanolNo significant shift vs. methanolNo significant changeLack of reactivity with base confirms the absence of the acidic phenolic proton.

Discussion of Expected Observations:

  • In Neutral Methanol: Bromoxynil and its methyl ether are expected to exhibit similar UV-Vis spectra. The primary absorption bands are due to the substituted benzonitrile chromophore. Methylation of the hydroxyl group may cause a slight hypsochromic (blue) shift, as the methoxy group is a slightly weaker electron-donating group than the hydroxyl group in this context.[6]

  • In Basic Methanol: A dramatic change is anticipated for Bromoxynil. The deprotonation to the phenolate ion introduces a much stronger electron-donating group (-O⁻) to the aromatic system. This increased electron delocalization lowers the energy of the π → π* transition, resulting in a pronounced bathochromic shift and a hyperchromic effect (increased absorbance).[7] Conversely, Bromoxynil methyl ether, lacking an acidic proton, will not react with the base. Therefore, its spectrum in basic methanol should be virtually identical to its spectrum in neutral methanol. This differential response is the most definitive means of distinguishing between the two compounds using UV-Vis spectroscopy.

Conclusion

The comparative UV-Vis analysis of Bromoxynil and Bromoxynil methyl ether provides a clear and instructive example of how minor structural modifications can lead to significant and measurable changes in a molecule's electronic properties. The key takeaway for researchers is the diagnostic power of performing spectroscopic measurements in different chemical environments. The pH-dependent spectral shift of the phenolic Bromoxynil, contrasted with the pH-independent spectrum of its methyl ether, serves as an unequivocal confirmation of their respective structures. This guide offers a robust and logically sound experimental framework that can be adapted for the analysis of other phenolic compounds and their derivatives, underscoring the utility of UV-Vis spectroscopy as a cornerstone of chemical analysis.

References

  • Public Release Summary on bromoxynil butyrate in the product Maya Herbicide - APVMA.

  • Bromoxynil (Ref: ENT 20852) - AERU - University of Hertfordshire.

  • Standard Operating Procedure: UV-Vis Spectrophotometer (Cary 50) - MSU chemistry.

  • Bromoxynil | C7H3Br2NO | CID 15531 - PubChem.

  • Standard Operating Procedure of UV Visible Spectrophotometer.

  • Bromoxynil - Wikipedia.

  • Beer-Lambert Law | Transmittance & Absorbance - Edinburgh Instruments.

  • Spectrophotometry and the Beer–Lambert Law (video) - Khan Academy.

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue Engineering.

  • SOP for Analysis on UV- Visible Spectrophotometer - Pharmaguideline.

  • Bromoxynil Methyl Ether CAS # 3336-39-8 - AccuStandard.

  • Bromoxynil-methyl ether - LGC Standards.

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene - NIH.

  • PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS - Canadian Science Publishing.

  • LIGHT ABSORPTION STUDIES: PART XV. THE ULTRAVIOLET ABSORPTION SPECTRA OF ANISOLES - Canadian Science Publishing.

  • (PDF) Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles - ResearchGate.

  • Ch24: Phenols-Spectroscopic Analysis - University of Calgary.

Sources

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Method

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3,5-Dibromo-4-methoxybenzonitrile
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